4-[(Dimethylamino)sulfonyl]benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(dimethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPSAQTQGLBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152921 | |
| Record name | Benzoic acid, p-(dimethylsulfamoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-37-7 | |
| Record name | 4-[(Dimethylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, p-(dimethylsulfamoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, p-(dimethylsulfamoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylsulfamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-[(Dimethylamino)sulfonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-[(Dimethylamino)sulfonyl]benzoic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the expected analytical data for the characterization of the final compound.
Introduction
This compound, also known as 4-(N,N-dimethylsulfamoyl)benzoic acid, is an organic compound featuring a benzoic acid moiety substituted with a dimethylsulfamoyl group at the para position. The presence of both a carboxylic acid and a sulfonamide group makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The sulfonamide functional group is a key component in a variety of therapeutic agents, including antibacterial, and diuretic drugs. The carboxylic acid handle allows for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process commencing with the chlorosulfonation of 4-methylbenzoic acid (p-toluic acid), followed by the amination of the resulting sulfonyl chloride with dimethylamine.
Technical Guide: Physicochemical Properties of 4-[(Dimethylamino)sulfonyl]benzoic Acid and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the physicochemical properties of 4-[(dimethylamino)sulfonyl]benzoic acid. It is critical to note that a comprehensive search of scientific literature and chemical databases did not yield experimentally determined physicochemical data for this compound (putative molecular formula C9H11NO4S).
There is significant potential for confusion with structurally similar and similarly named compounds. This guide provides available data for two such compounds to clarify these differences: 4-(Dimethylamino)benzoic acid and 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid . Following this comparative data, detailed experimental protocols for determining key physicochemical properties are provided.
Comparative Physicochemical Data of Related Compounds
To prevent misidentification, the following table summarizes the available data for two related compounds that are often confused with the requested molecule.
| Property | 4-(Dimethylamino)benzoic acid | 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid |
| CAS Number | 619-84-1[1][2][3] | 90250-68-3 |
| Molecular Formula | C9H11NO2[1][2] | C9H12N2O4S |
| Molecular Weight | 165.19 g/mol | 244.27 g/mol |
| Melting Point | 238-242 °C[4], 242.5-243.5 °C[1], 241-243 °C (dec.)[5] | No data available |
| Boiling Point | 315.8 °C at 760 mmHg[4] | No data available |
| pKa | 6.027[1] | No data available |
| Aqueous Solubility | Insoluble in water[5]. Soluble in HCl and KOH solutions[1]. | No data available |
| LogP | 1.45080[4] | No data available |
Detailed Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties of a solid organic acid, such as this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a solid compound melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating rate (10-20 °C/min) is used for an initial, approximate determination of the melting point.
-
A second, fresh sample is prepared. The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
-
The sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-2 °C) is indicative of high purity.
pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Reagents:
-
Accurately weighed sample of the compound (to prepare a ~0.01 M solution)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized, carbonate-free water
-
Inert salt solution (e.g., 0.1 M KCl) to maintain constant ionic strength
Procedure:
-
Sample Preparation: An accurately weighed amount of the compound is dissolved in a known volume of deionized water in a beaker. An inert salt solution is added to maintain constant ionic strength. If solubility is low, a co-solvent (e.g., methanol-water mixture) may be used, though this will yield an apparent pKa.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar.
-
Titration: The standardized NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL) from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the expected equivalence point.
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.
-
The equivalence point (Veq) is determined from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (Veq/2).
-
Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the intrinsic solubility of a compound in water.
Apparatus:
-
Screw-cap vials or flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
pH meter
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of purified water (or a buffer of specific pH). The excess is crucial to ensure a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C). They are agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not bind the compound) to separate the solid from the saturated solution.
-
Quantification:
-
An aliquot of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound is determined using a validated analytical method (e.g., HPLC-UV) by comparing the response to a standard curve prepared with known concentrations of the compound.
-
The pH of the saturated solution is measured.
-
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and final pH.
LogP Determination (Shake-Flask Method)
This method measures the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water.
Apparatus:
-
Separatory funnels or screw-cap vials
-
Orbital shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Reagents:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Stock solution of the compound in a suitable solvent
Procedure:
-
Phase Pre-saturation: Equal volumes of n-octanol and water (or buffer) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Partitioning:
-
A known volume of the pre-saturated n-octanol and pre-saturated water/buffer are added to a vial.
-
A small amount of a stock solution of the compound is added, ensuring the concentration does not exceed the solubility limit in either phase.
-
The vial is sealed and shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two layers.
-
Quantification:
-
A precise aliquot is taken from both the n-octanol and the aqueous layer.
-
The concentration of the compound in each phase ([organic] and [aqueous]) is determined using a suitable analytical method.
-
-
Calculation: The partition coefficient (P) is calculated as P = [organic] / [aqueous]. The LogP is the base-10 logarithm of this value: LogP = log10(P) .
Visualizations
Experimental Workflow for Solubility Determination
References
4-[(Dimethylamino)sulfonyl]benzoic acid CAS number and synonyms
CAS Number: 1206-37-7
Synonyms: 4-(N,N-Dimethylsulfamoyl)benzoic acid, 4-(Dimethylsulfamoyl)benzoic acid, p-(Dimethylsulfamoyl)benzoic acid
Chemical Identity and Properties
This section provides a summary of the key chemical identifiers and physical properties of 4-[(Dimethylamino)sulfonyl]benzoic acid.
| Property | Value | Reference |
| CAS Number | 1206-37-7 | [1] |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| IUPAC Name | 4-(Dimethylsulfamoyl)benzoic acid | |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Appearance | Not specified in retrieved results | |
| Melting Point | Not specified in retrieved results | |
| Solubility | Not specified in retrieved results |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound (CAS 1206-37-7) was not explicitly found in the searched literature, a general synthetic methodology for analogous sulfamoyl-benzamide derivatives can be inferred. This typically involves a multi-step process starting from a substituted benzoic acid.
A plausible synthetic route, based on the synthesis of related compounds, is outlined below. This should be considered a general guideline and would require optimization for the specific synthesis of the title compound.
General Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-step process:
-
Chlorosulfonation of Benzoic Acid: Reaction of benzoic acid with a chlorosulfonating agent to introduce the sulfonyl chloride group at the para position.
-
Amination: Subsequent reaction of the sulfonyl chloride intermediate with dimethylamine to form the final N,N-dimethylsulfamoyl product.
Caption: General synthetic pathway for this compound.
Postulated Experimental Protocol
Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
This step involves the electrophilic substitution of benzoic acid with a chlorosulfonating agent.
-
Reagents:
-
Benzoic acid
-
Chlorosulfonic acid (excess)
-
Thionyl chloride (optional, to drive the reaction)
-
-
Procedure (General):
-
To a reaction vessel equipped with a stirrer and under anhydrous conditions, slowly add benzoic acid to an excess of cooled chlorosulfonic acid.
-
The reaction mixture is then gently heated to facilitate the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
The crude 4-(chlorosulfonyl)benzoic acid is then filtered, washed with cold water, and dried. Further purification may be achieved by recrystallization.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by dimethylamine.
-
Reagents:
-
4-(Chlorosulfonyl)benzoic acid
-
Dimethylamine (aqueous solution or gas)
-
A suitable base (e.g., sodium carbonate or triethylamine) to neutralize the HCl byproduct.
-
An appropriate solvent (e.g., tetrahydrofuran, acetone, or water).
-
-
Procedure (General):
-
Dissolve 4-(chlorosulfonyl)benzoic acid in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of dimethylamine and a base to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed, monitoring its completion by TLC.
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is then acidified to precipitate the final product, this compound.
-
The product can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Biological Activity and Potential Applications
Direct experimental data on the biological activity, mechanism of action, or signaling pathways of this compound was not available in the searched literature. However, the broader class of sulfonamide and benzoic acid derivatives has been extensively studied in drug discovery and development.
Related Compound Activity
-
Probenecid: A well-known drug that is structurally related, featuring a dipropylamino group instead of a dimethylamino group, is used to treat gout and hyperuricemia.[2] Probenecid acts as a uricosuric agent by inhibiting the renal tubular reabsorption of uric acid.[2]
-
Sulfamoyl-benzamides: Derivatives of sulfamoyl benzoic acid have been investigated as selective inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological conditions like thrombosis, diabetes, and cancer.[3] For example, certain N-substituted sulfamoyl-benzamides have shown inhibitory activity against h-NTPDase1, -2, -3, and -8 with IC₅₀ values in the sub-micromolar to micromolar range.[3]
-
cPLA2α Inhibition: N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes.[2]
Given the structural similarities, it is plausible that this compound could be investigated for similar biological activities, such as the inhibition of enzymes like h-NTPDases or cPLA2α. However, this would require dedicated experimental validation.
Postulated Mechanism of Action (Inferred from Related Compounds)
Based on the known mechanisms of related sulfonamide-containing drugs, potential mechanisms of action for this compound could involve competitive or non-competitive inhibition of specific enzymes. The sulfonamide moiety can interact with active sites of enzymes, while the benzoic acid portion can influence solubility, cell permeability, and provide an additional point of interaction.
Caption: Postulated mechanism of action for this compound.
Conclusion
References
The Unseen Potential: A Technical Guide to the Biological Activity of the 4-[(Dimethylamino)sulfonyl]benzoic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 4-[(Dimethylamino)sulfonyl]benzoic acid itself has not been extensively studied for its biological activity, its core structure serves as a valuable scaffold in medicinal chemistry. Derivatives of this compound have demonstrated significant potential in antimicrobial and anti-inflammatory applications. This technical guide provides an in-depth overview of the biological activities exhibited by key derivatives of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. The presented data underscores the importance of this chemical moiety in the development of novel therapeutic agents.
I. Anti-inflammatory Activity: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
N-substituted 4-sulfamoylbenzoic acid derivatives, including those based on the this compound core, are recognized as inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical player in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1][2]
Quantitative Data: cPLA2α Inhibition
The inhibitory potency of N-substituted 4-sulfamoylbenzoic acid derivatives against cPLA2α has been demonstrated, with some compounds exhibiting submicromolar IC50 values.[3][4] The substitution on the sulfonamide nitrogen plays a crucial role in determining the inhibitory activity.
| Compound/Derivative | Target | IC50 Value | Reference |
| N-(indolylethyl)-substituted 4-sulfamoylbenzoic acid derivative 85 | cPLA2α | 0.25 µM | [4] |
| N-(indolylethyl)-substituted 4-sulfamoylbenzoic acid derivative 88 | cPLA2α | 0.66 µM | [4] |
| 4-[(Propylamino)sulfonyl]benzoic acid | cPLA2α | Data not specified, but identified as an inhibitor | [1] |
Signaling Pathway: cPLA2α-Mediated Inflammatory Cascade
The inhibition of cPLA2α by 4-sulfamoylbenzoic acid derivatives disrupts the production of downstream inflammatory mediators. The signaling pathway illustrates the central role of cPLA2α and the point of intervention for these inhibitors.
Experimental Protocol: cPLA2α Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against cPLA2α.
1. Enzyme and Substrate Preparation:
-
Recombinant human cPLA2α is used as the enzyme source.
-
A fluorescent substrate, such as a derivative of arachidonic acid, is prepared in an appropriate assay buffer.
2. Assay Procedure:
-
The test compounds (derivatives of this compound) are serially diluted to various concentrations.
-
The enzyme, substrate, and test compound are incubated together in a microplate.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The fluorescence generated from the cleavage of the substrate by cPLA2α is measured using a fluorescence plate reader.
3. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
II. Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
Derivatives of this compound have also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in activated macrophages.[1]
Quantitative Data: Cytokine Inhibition
While specific IC50 values for the inhibition of TNF-α and IL-6 by 4-[(propylamino)sulfonyl]benzoic acid are not detailed in the available literature, studies indicate a dose-dependent reduction in these inflammatory markers.[1]
Signaling Pathway: Pro-inflammatory Cytokine Production in Macrophages
The production of TNF-α and IL-6 in macrophages is triggered by inflammatory stimuli like lipopolysaccharide (LPS) through signaling pathways involving NF-κB and MAPKs. The inhibitory action of this compound derivatives likely targets key components of these pathways.
Experimental Protocol: TNF-α and IL-6 Inhibition Assay in Macrophages
The following is a general protocol to assess the inhibition of TNF-α and IL-6 production in macrophage cell lines (e.g., RAW 264.7).
1. Cell Culture and Treatment:
-
Macrophage cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of the test compound (e.g., 4-[(propylamino)sulfonyl]benzoic acid) for a specified period.
-
Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
2. Cytokine Measurement:
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
3. Data Analysis:
-
The levels of TNF-α and IL-6 in the treated groups are compared to the LPS-stimulated control group (without the test compound).
-
The percentage of inhibition is calculated, and IC50 values can be determined by plotting the percentage of inhibition against the compound concentration.
III. Antimicrobial and Antibiofilm Activity
Derivatives of this compound, particularly those with substitutions on the benzoic acid ring, have demonstrated promising antimicrobial and antibiofilm activities.
Quantitative Data: Antimicrobial and Antibiofilm Efficacy
Studies on derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have provided quantitative data on their minimum inhibitory concentrations (MIC) and minimum biofilm eradication concentrations (MBEC).
| Compound/Derivative | Test Organism | MIC (µg/mL) | MBEC (µg/mL) | Reference |
| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | 125 | [5] |
| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | >500 | [5] |
| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic Acid (Compound 3) | Enterococcus faecium E5 | >500 | 125 | [5] |
| 4-[(Propylamino)sulfonyl]benzoic acid | Staphylococcus aureus | Not specified | 125 | [1] |
Experimental Workflow: MIC and MBEC Determination
The workflow for determining the antimicrobial and antibiofilm efficacy of the compounds involves standardized microdilution methods.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation:
-
A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared.
2. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Positive (bacteria and medium) and negative (medium only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
3. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay assesses the ability of an antimicrobial agent to eradicate established biofilms.
1. Biofilm Formation:
-
Biofilms are grown on the pegs of a specialized 96-peg lid by incubating the lid in a microtiter plate containing a bacterial culture.
2. Antimicrobial Challenge:
-
The peg lid with the established biofilms is transferred to a new microtiter plate containing serial dilutions of the test compound.
-
The plate is incubated for a specified period (e.g., 24 hours) to allow the compound to act on the biofilms.
3. Recovery and MBEC Determination:
-
The peg lid is removed, rinsed to remove non-adherent cells, and placed in a new plate containing fresh growth medium.
-
The plate is sonicated to dislodge the remaining viable bacteria from the pegs into the medium.
-
The recovery plate is incubated for 24 hours.
-
The MBEC is the lowest concentration of the compound that prevents bacterial regrowth from the treated biofilm.
Conclusion
The this compound scaffold is a promising starting point for the development of new therapeutic agents. Its derivatives have demonstrated significant in vitro activity against key targets in inflammation and microbial infections. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Future work should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.
References
- 1. 4-[(Propylamino)sulfonyl]benzoic Acid|CAS 10252-65-0 [benchchem.com]
- 2. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of 4-[(Dimethylamino)sulfonyl]benzoic acid
Disclaimer: The compound 4-[(Dimethylamino)sulfonyl]benzoic acid is not extensively characterized in publicly available scientific literature. Due to its significant structural similarity to the well-studied uricosuric agent Probenecid [4-(dipropylsulfamoyl)benzoic acid], this guide will detail the mechanism of action of Probenecid as a highly probable analogue. The core mechanism is anticipated to be conserved between these two molecules.
Abstract
This technical guide provides a comprehensive overview of the presumed mechanism of action of this compound, based on the established pharmacology of its structural analogue, Probenecid. The primary mechanism involves the competitive inhibition of organic anion transporters in the renal proximal tubules, leading to a reduction in uric acid reabsorption and consequently, a uricosuric effect. This document details the molecular targets, associated signaling pathways, quantitative inhibitory data, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Renal Urate Transport
The principal pharmacological effect of this compound is hypothesized to be the modulation of uric acid levels in the bloodstream through the inhibition of key renal transporters. In the proximal tubules of the kidneys, uric acid is both reabsorbed back into the blood and secreted into the urine. Probenecid, and by extension, this compound, primarily exerts its effect by inhibiting the reabsorption process.[1][2][3] This leads to a net increase in the urinary excretion of uric acid, thereby lowering serum uric acid concentrations.
The primary molecular targets for this action are:
-
Urate Transporter 1 (URAT1, SLC22A12): Located on the apical membrane of proximal tubule cells, URAT1 is a major transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the cells.[4] Inhibition of URAT1 is a key strategy for treating hyperuricemia and gout.[5]
-
Organic Anion Transporter 1 (OAT1, SLC22A6) and Organic Anion Transporter 3 (OAT3, SLC22A8): These transporters are situated on the basolateral membrane of the proximal tubule cells and are involved in the transport of a wide range of organic anions from the blood into the cells for subsequent secretion.[3] Probenecid is a classical inhibitor of these transporters.[2] While their primary role is in secretion, their interaction with uricosuric agents is a critical aspect of the overall mechanism. Probenecid's inhibition of these transporters can also reduce the renal excretion of other drugs, such as penicillin.[2]
-
Glucose Transporter 9 (GLUT9, SLC2A9): This transporter is also involved in uric acid transport. Probenecid has been shown to inhibit GLUT9, further contributing to its uricosuric effect.[4]
By competitively inhibiting these transporters, this compound is expected to reduce the overall reabsorption of uric acid, leading to its increased excretion in the urine.
Quantitative Data: Inhibitory Potency
The inhibitory activity of Probenecid against its key molecular targets has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Target Transporter | Species | IC50 (µM) | Experimental System | Reference(s) |
| URAT1 | Human | 31.12 ± 4.23 | URAT1-expressing HEK293 cells | [4] |
| OAT1 | Human | 12.3 | OAT1-expressing cells | [6] |
| OAT3 | Human | 2.8 | OAT3-expressing cells | [7] |
| GLUT9 | Human | 636.30 ± 10.40 | GLUT9-expressing HEK293T cells | [4] |
Signaling and Transport Pathway
The mechanism of action directly involves the transport pathway of uric acid in the renal proximal tubule. The following diagram illustrates this pathway and the inhibitory role of this compound.
Experimental Protocols
The following is a representative protocol for an in vitro assay to determine the inhibitory activity of a test compound against the human URAT1 transporter.
[¹⁴C]-Uric Acid Uptake Assay in hURAT1-Expressing HEK293 Cells
Objective: To quantify the inhibition of URAT1-mediated uric acid uptake by a test compound.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).[5]
-
Mock-transfected HEK293 cells (control).[5]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hanks' Balanced Salt Solution (HBSS).
-
[¹⁴C]-Uric Acid (radiolabeled substrate).
-
Non-radiolabeled uric acid.
-
Test compound (e.g., this compound).
-
Cell lysis buffer.
-
Liquid scintillation cocktail.[8]
-
24-well cell culture plates.
-
Liquid scintillation counter.[8]
Procedure:
-
Cell Culture and Seeding:
-
Culture hURAT1-HEK293 and mock-transfected HEK293 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 24-well plates at a density of approximately 2 x 10⁵ cells/well and grow to form a confluent monolayer (24-48 hours).[5]
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions in HBSS. The final DMSO concentration should not exceed 0.5%.
-
Prepare the uptake solution by mixing [¹⁴C]-uric acid with non-radiolabeled uric acid in HBSS to a final desired concentration (e.g., 20 µM).[5]
-
-
Inhibition Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.[5]
-
Add 200 µL of HBSS containing the desired concentration of the test compound or vehicle control to each well.
-
Pre-incubate the plates at 37°C for 10-15 minutes.[5]
-
Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]-uric acid uptake solution to each well.
-
Incubate the plates at 37°C for a defined period (e.g., 5 minutes).[5]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells.
-
Immediately wash the cells three times with ice-cold HBSS to remove extracellular radiolabeled substrate.[5]
-
Lyse the cells by adding 300 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation.[5]
-
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Experimental Workflow Diagram
Conclusion
Based on the strong structural analogy to Probenecid, this compound is predicted to function as a competitive inhibitor of renal organic anion transporters, most notably URAT1, OAT1, and OAT3. This inhibition of uric acid reabsorption leads to a potent uricosuric effect, making it a compound of interest for the management of hyperuricemia and gout. The experimental protocols and quantitative data presented in this guide provide a robust framework for the further investigation and characterization of this and similar compounds for drug development purposes.
References
- 1. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. xenotech.com [xenotech.com]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on the Solubility and Stability of 4-[(Dimethylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 4-[(Dimethylamino)sulfonyl]benzoic acid (CAS No. 1206-37-7). Due to the limited availability of direct experimental data for this specific compound in public literature, this document focuses on established methodologies for determining these critical physicochemical properties. It outlines detailed experimental protocols for solubility and stability assessments in accordance with regulatory standards. Furthermore, this guide presents predicted properties and data from structurally related compounds to offer a scientifically grounded estimation of its behavior. A potential biological context is explored through the signaling pathway of cytosolic phospholipase A2α (cPLA2α), a plausible target for this class of molecules. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to design robust experimental plans.
Introduction
This compound, also known as 4-(N,N-Dimethylsulfamoyl)benzoic acid, is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group and a dimethylsulfamoyl moiety, suggests potential applications in medicinal chemistry, possibly as an intermediate or an active pharmaceutical ingredient (API).[1] Understanding the solubility and stability of this compound is paramount for its development, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.
This guide addresses the core requirements for characterizing this molecule by providing:
-
Predicted and comparative physicochemical data.
-
Standardized, detailed protocols for experimental determination of solubility and stability.
-
Visualized workflows and a relevant biological pathway to contextualize its potential application.
Physicochemical Properties
Direct experimental data for this compound is scarce. However, we can infer its likely properties from computational predictions and data from analogous structures.
Predicted and Comparative Data
The following table summarizes the available predicted data for the target compound and experimental data for the related compound, 4-Sulfamoylbenzoic acid. This comparison provides a baseline for expected physicochemical characteristics.
| Property | This compound (Target) | 4-Sulfamoylbenzoic acid (Analogue) | Reference |
| CAS Number | 1206-37-7 | 138-41-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₄S | C₇H₇NO₄S | [1] |
| Molecular Weight | 229.25 g/mol | 201.20 g/mol | |
| Melting Point | Not available | 285-295 °C | [3] |
| LogP (Predicted) | 1.71590 | -0.4 (XLogP3) | [4] |
| Water Solubility | Not available | 453 mg/L (25 °C) | [3] |
| General Solubility | Not available | Slightly soluble in water; soluble in alcohol.[1][5] | [1][5] |
Note: The higher predicted LogP of the target compound compared to its analogue suggests it is more lipophilic, which may result in lower aqueous solubility.
Solubility Assessment: Experimental Protocol
The definitive method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[6][7] This protocol is aligned with guidelines for Biopharmaceutics Classification System (BCS) studies.[8][9]
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound (solid form, characterized)
-
pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes)
-
Orbital shaker with temperature control (e.g., at 37 ± 1 °C)
-
Centrifuge
-
Validated HPLC-UV or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of the solid compound to flasks containing a known volume (e.g., 10 mL) of each buffer (pH 1.2, 4.5, and 6.8). "Excess" ensures that a solid phase remains in equilibrium with the solution at saturation.
-
Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).[8] The system should be allowed to equilibrate for a sufficient duration (typically 24-48 hours). To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours) until the concentration in solution remains constant.[10]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. Centrifugation is the recommended method to avoid disturbing the equilibrium. Filtration through a low-binding syringe filter can also be used.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared to ensure accurate quantification.[10]
-
Solid Phase Analysis: It is recommended to analyze the remaining excess solid (e.g., by DSC or XRD) to confirm that no polymorphic or chemical transformation occurred during the experiment.[10]
-
Reporting: Report the solubility in mg/mL. The experiment should be conducted in triplicate for each condition.
Experimental Workflow for Solubility Determination
Stability Assessment: Experimental Protocol
Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors.[11] A forced degradation (or stress testing) study is the first step, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[12][13] This protocol is based on the ICH Q1A(R2) guideline.[14][15]
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
Water bath or oven for thermal stress
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method (capable of separating the parent compound from all degradation products)
Procedure: A solution of the compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent. The goal is to achieve 5-20% degradation of the active substance.[13]
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. The study can begin at room temperature, with elevated temperature (e.g., 60-80 °C) applied if no degradation is observed.[12]
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH under similar temperature conditions as the acid hydrolysis.[12]
-
Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature. The concentration of H₂O₂ and exposure time can be increased if degradation is slow.[16]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C or at a temperature below its melting point). Also, expose the compound solution to heat (e.g., 60-80 °C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[16][17] A dark control sample should be stored under the same conditions to separate light-induced effects from thermal effects.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze using the stability-indicating HPLC method. Assess the loss of the parent compound and the formation of any degradation products.
Logical Flow for Forced Degradation Studies
References
- 1. 1-(4-Cyanophenyl) methanesulfonamide Supplier in Mumbai, 1-(4-Cyanophenyl) methanesulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 4-(N,N-Dimethylsulfamoyl)benzoic acid | CAS 1206-37-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chembk.com [chembk.com]
- 4. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scielo.br [scielo.br]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpp.com [ijrpp.com]
- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Guide: Spectral Analysis of 4-[(Dimethylamino)sulfonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for the compound 4-[(Dimethylamino)sulfonyl]benzoic acid (CAS No. 1206-37-7). Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of the expected characteristic signals in Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring these spectra are provided to guide researchers in the analytical characterization of this and similar compounds. This guide is intended to serve as a valuable resource for scientists and professionals engaged in chemical research and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-(N,N-Dimethylsulfamoyl)benzoic acid, 4-Carboxy-N,N-dimethylbenzenesulfonamide
-
CAS Number: 1206-37-7
-
Molecular Formula: C₉H₁₁NO₄S
-
Molecular Weight: 229.25 g/mol
-
Chemical Structure:
(A proper chemical structure image would be inserted here in a full document)
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~ 7.9 | Doublet | 2H | Aromatic (ortho to -SO₂N(CH₃)₂) |
| ~ 10.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~ 2.7 | Singlet | 6H | N-Methyl (-N(CH₃)₂) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 166 | Carboxylic acid carbon (-COOH) |
| ~ 142 | Aromatic carbon (ipso to -SO₂N(CH₃)₂) |
| ~ 135 | Aromatic carbon (ipso to -COOH) |
| ~ 131 | Aromatic carbon (ortho to -COOH) |
| ~ 127 | Aromatic carbon (ortho to -SO₂N(CH₃)₂) |
| ~ 38 | N-Methyl carbons (-N(CH₃)₂) |
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 2500-3300 | Broad | O-H | Carboxylic acid O-H stretch |
| 1680-1710 | Strong | C=O | Carboxylic acid C=O stretch |
| 1340-1370 | Strong | S=O | Sulfonamide S=O asymmetric stretch |
| 1150-1180 | Strong | S=O | Sulfonamide S=O symmetric stretch |
| 1450-1600 | Medium | C=C | Aromatic C=C stretching |
| 3000-3100 | Medium | C-H | Aromatic C-H stretch |
| 2850-2960 | Medium | C-H | Aliphatic C-H stretch (N-CH₃) |
| 1200-1350 | Medium | C-N | C-N stretch |
Mass Spectrometry (MS)
The expected mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 229 | [M]⁺, Molecular ion |
| 212 | [M-OH]⁺ |
| 184 | [M-COOH]⁺ |
| 152 | [M-SO₂N(CH₃)₂]⁺ |
| 108 | [SO₂N(CH₃)₂]⁺ |
| 77 | [C₆H₅]⁺ fragment |
| 44 | [N(CH₃)₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound.
Potential Therapeutic Targets of 4-[(Dimethylamino)sulfonyl]benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential therapeutic targets of 4-[(Dimethylamino)sulfonyl]benzoic acid based on its structural characteristics and the known activities of closely related compounds. To date, there is a lack of publicly available data on the specific biological targets and quantitative activity of this compound itself. The information presented herein is intended to guide future research and development efforts.
Introduction
This compound belongs to the sulfonamide class of compounds, a versatile scaffold with a rich history in medicinal chemistry. The structural features of this molecule, namely the N,N-dimethylsulfamoyl group attached to a benzoic acid core, suggest potential interactions with specific biological targets implicated in inflammation and microbial infections. This technical guide explores the most probable therapeutic targets, provides quantitative data from closely related analogs, details relevant experimental protocols for target validation, and visualizes the key signaling pathways involved.
Primary Potential Therapeutic Targets
Based on structure-activity relationships of analogous compounds, two primary therapeutic targets are proposed for this compound:
-
Cytosolic Phospholipase A2α (cPLA2α): As a member of the N-substituted 4-sulfamoylbenzoic acid family, this compound is a potential inhibitor of cPLA2α. This enzyme is a critical upstream regulator of the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is then converted into pro-inflammatory eicosanoids. Inhibition of cPLA2α is a promising strategy for the development of novel anti-inflammatory therapeutics.
-
Dihydropteroate Synthase (DHPS): The sulfonamide moiety is a well-established pharmacophore for the inhibition of DHPS, a key enzyme in the bacterial folic acid synthesis pathway. By competitively inhibiting this enzyme, sulfonamides disrupt the production of an essential nutrient for bacterial growth and replication, leading to a bacteriostatic effect. This makes DHPS a prime target for the development of antimicrobial agents.
Signaling Pathways
To visualize the role of these potential targets, the following diagrams illustrate the arachidonic acid cascade and the bacterial folic acid synthesis pathway.
Quantitative Data for Analogous Compounds
While specific data for this compound is unavailable, the following tables present inhibitory activities of structurally related compounds against the proposed targets. This information provides a basis for estimating the potential potency of the compound of interest.
Table 1: Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
| Compound/Analog | Substituent on Sulfamoyl Nitrogen | IC50 (µM) | Reference |
| Analog 1 | N-benzyl-N-(naphthalen-2-ylmethyl) | 5.8 | [1] |
| Analog 2 | N-(4-chlorobenzyl)-N-(naphthalen-2-ylmethyl) | 1.8 | [1] |
| Analog 3 | N-(2-(indol-2-yl)ethyl) | 27 | [1] |
Note: The presented analogs have larger, more complex substituents on the sulfamoyl nitrogen compared to the dimethyl group of the compound of interest. This may significantly influence their binding affinity.
Table 2: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamide Derivatives
| Compound/Analog | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Sulfadiazine | Escherichia coli | - | 2.5 | [2] |
| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli | 20 | 5.9 | [2] |
| Representative N-sulfonamide 2-pyridone | DHPS | 2.76 (µg/mL) | - | [3] |
Note: These analogs represent common sulfonamide inhibitors of DHPS. The inhibitory activity can vary depending on the specific bacterial species and the substituents on the sulfonamide core.
Experimental Protocols
The following are detailed protocols for assays to determine the inhibitory activity of this compound against its potential therapeutic targets.
Protocol 1: Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay (Arachidonic Acid Release)
This protocol is adapted from methods described for measuring cPLA2α activity by quantifying the release of radiolabeled arachidonic acid from cell membranes.
1. Cell Culture and Labeling: a. Culture a suitable cell line (e.g., RAW 264.7 macrophages) to sub-confluence in 6-well plates. b. Label the cells by incubating for 24 hours with [³H]arachidonic acid (0.5 µCi/mL) in complete culture medium (e.g., DMEM with 10% FBS).
2. Inhibitor Treatment and Stimulation: a. After labeling, wash the cells three times with serum-free medium. b. Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1 hour. c. Stimulate the cells with a suitable agonist (e.g., 1 µg/mL lipopolysaccharide - LPS) for a defined period (e.g., 8 hours) to induce arachidonic acid release.
3. Measurement of Arachidonic Acid Release: a. Collect the culture medium from each well. b. Centrifuge the medium to pellet any detached cells. c. Transfer an aliquot of the supernatant to a scintillation vial. d. Add scintillation cocktail and quantify the amount of released [³H]arachidonic acid using a liquid scintillation counter.
4. Data Analysis: a. Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity. b. Determine the percent inhibition for each concentration of the test compound compared to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable dose-response curve fitting model.
Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Assay)
This protocol describes a continuous spectrophotometric assay to measure DHPS activity and its inhibition, adapted from established methods.
1. Principle: This assay couples the DHPS-catalyzed reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR). DHPS produces dihydropteroate, which is subsequently reduced by an excess of DHFR, consuming NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.
2. Reagent Preparation: a. Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0. b. Substrate Stock Solutions: Prepare stock solutions of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) in the assay buffer. c. Enzyme Solutions: Prepare solutions of purified DHPS and an excess of DHFR in the assay buffer. d. Cofactor Solution: Prepare a fresh solution of NADPH in the assay buffer. e. Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions.
3. Assay Procedure (96-well plate format): a. To each well of a UV-transparent 96-well plate, add the assay buffer, DHPS, DHFR, and NADPH. b. Add the desired concentration of this compound (or vehicle control) to the respective wells. c. Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding the substrate mixture (PABA and DHPPP). e. Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes using a microplate reader.
4. Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration from the linear portion of the kinetic curve. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value. For determination of the inhibition constant (Ki), perform the assay with varying substrate concentrations.
Conclusion
This compound holds promise as a lead compound for the development of novel anti-inflammatory and antimicrobial agents. Its structural similarity to known inhibitors of cytosolic phospholipase A2α and dihydropteroate synthase provides a strong rationale for investigating its activity against these targets. The experimental protocols and pathway diagrams presented in this guide offer a framework for the systematic evaluation of this compound and its derivatives. Further research, including direct enzymatic and cellular assays, is crucial to validate these potential therapeutic targets and to quantify the inhibitory potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Exploration of 4-[(Dimethylamino)sulfonyl]benzoic Acid: A Technical Guide to Modeling Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a generalized in silico workflow for characterizing the interactions of the small molecule, 4-[(Dimethylamino)sulfonyl]benzoic acid. In the absence of extensive specific experimental data for this compound, this document outlines a robust, multi-stage computational approach that can be adapted to investigate its potential biological targets and mechanisms of action. The methodologies detailed herein, from target identification and molecular docking to molecular dynamics simulations and ADMET prediction, represent a standard pipeline in modern drug discovery and computational biology. This guide is intended to serve as a practical framework for researchers initiating in silico studies on novel or under-characterized small molecules.
Introduction
This compound is a small organic molecule featuring a benzoic acid moiety, a sulfonamide linker, and a dimethylamino group. While its specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active compounds. The sulfonamide group, in particular, is a well-known pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs. The benzoic acid portion can participate in hydrogen bonding and salt bridge interactions, common in protein-ligand binding.
Given the potential for this molecule to interact with biological macromolecules, in silico modeling presents a rapid and cost-effective initial approach to hypothesize its targets, understand its binding modes, and predict its pharmacokinetic properties. This guide outlines a systematic workflow for such an investigation.
The In Silico Modeling Workflow
A typical computational workflow for characterizing a small molecule like this compound involves several sequential and interconnected stages.[1][2] Each step provides a deeper layer of understanding, from identifying potential protein targets to predicting the dynamic behavior of the molecule in a biological environment.
Caption: A generalized workflow for the in silico investigation of a small molecule.
Stage 1: Target Identification and Validation
The initial and most critical step is to identify potential biological targets for this compound.[3][4] This can be achieved through a combination of ligand-based and structure-based approaches.
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.
-
Similarity Searching: Utilize chemical databases (e.g., PubChem, ChEMBL) to find molecules with high structural similarity to this compound that have known biological targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the chemical features of the molecule (hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) and screen it against a database of protein structures.[5]
-
-
Structure-Based Approaches: If a putative target is identified, its 3D structure can be used for further investigation.
-
Reverse Docking: Dock the molecule into the binding sites of a large collection of protein structures to identify those with high predicted binding affinity.[6]
-
Experimental Protocol: Target Identification using Similarity Searching
-
Query Molecule: Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Database Selection: Choose a public chemical database such as PubChem or ChEMBL.
-
Similarity Metric: Select a similarity metric, typically the Tanimoto coefficient, and a threshold (e.g., >0.85).
-
Search Execution: Perform a similarity search against the database.
-
Target Retrieval: For the resulting structurally similar molecules, retrieve their annotated biological targets and associated activity data.
-
Target Prioritization: Analyze the list of potential targets, prioritizing those that appear frequently or are associated with high-potency compounds.
Stage 2: Molecular Docking
Once a set of potential targets is identified, molecular docking is employed to predict the preferred binding orientation and affinity of this compound to each target.[7][8] This process involves preparing the ligand and protein structures and then using a scoring function to evaluate the generated binding poses.[9]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.[7]
-
The program will generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).
-
The docking score provides a quantitative estimate of the binding affinity.
-
Data Presentation: Hypothetical Docking Results
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Carbonic Anhydrase II | 2CBA | -8.5 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |
| Aldose Reductase | 1US0 | -7.9 | Tyr48, His110, Trp111 | Hydrogen Bond, Pi-Pi Stacking |
| Cyclooxygenase-2 | 5KIR | -7.2 | Arg120, Tyr355, Ser530 | Salt Bridge, Hydrogen Bond |
Stage 3: Molecular Dynamics Simulations
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can elucidate the dynamic behavior of the protein-ligand complex over time.[10][11] MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and can be used to calculate binding free energies more accurately.[12][13]
Caption: A typical workflow for a molecular dynamics simulation.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Place the protein-ligand complex in a periodic box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Perform another short simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the solvent density.
-
-
Production Run:
-
Run the main MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy.
-
Data Presentation: Hypothetical MD Simulation Results
| Target Protein | Average RMSD (Å) | Key Residue RMSF > 2Å | MM/PBSA Binding Energy (kcal/mol) |
| Carbonic Anhydrase II | 1.5 ± 0.3 | Loop 200-210 | -25.7 ± 3.1 |
| Aldose Reductase | 1.8 ± 0.4 | Loop 120-130 | -20.1 ± 4.5 |
| Cyclooxygenase-2 | 2.1 ± 0.5 | N-terminal domain | -15.8 ± 5.2 |
Stage 4: ADMET and QSAR Modeling
In silico methods are also valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[14][15][16][17] These predictions can help to identify potential liabilities early in the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed if a series of analogous compounds with measured biological activity is available.[18][19][20] QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of activity for new compounds.[21][22]
Experimental Protocol: In Silico ADMET Prediction
-
Input: The 2D structure of this compound.
-
Software: Use online tools or standalone software (e.g., SwissADME, admetSAR, Discovery Studio).
-
Property Calculation: The software calculates various physicochemical and pharmacokinetic properties based on the molecular structure.
-
Analysis: Evaluate the predicted properties against desirable ranges for drug candidates (e.g., Lipinski's rule of five).
Data Presentation: Hypothetical ADMET Profile
| Property | Predicted Value | Desirable Range | Assessment |
| Molecular Weight | 244.27 g/mol | < 500 | Good |
| LogP | 1.8 | < 5 | Good |
| H-bond Donors | 1 | < 5 | Good |
| H-bond Acceptors | 4 | < 10 | Good |
| Human Intestinal Absorption | High | High | Favorable |
| BBB Permeability | Low | Low (for peripheral targets) | Favorable |
| CYP2D6 Inhibitor | No | No | Favorable |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Favorable |
Experimental Validation
It is crucial to emphasize that in silico predictions are hypotheses that must be validated through experimental assays.[23][24][25] Based on the computational findings, targeted experiments can be designed to confirm the predicted interactions and activities.
Caption: A logical flow for the experimental validation of in silico predictions.
Potential Experimental Validation Methods:
-
Biochemical Assays: Enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding to the predicted target and determine binding affinity (Kd) or inhibitory constants (IC50, Ki).
-
Cell-Based Assays: Assays to measure the effect of the compound on the activity of the target in a cellular context.
-
Structural Biology: X-ray crystallography or cryo-electron microscopy to determine the experimental binding mode of the compound.
Conclusion
The in silico modeling workflow presented in this guide provides a powerful and resource-efficient strategy for the initial investigation of this compound and other small molecules with limited experimental data. By systematically applying techniques such as target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate testable hypotheses about the molecule's biological function and potential as a therapeutic agent. The integration of these computational methods with experimental validation is key to accelerating the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. arxiv.org [arxiv.org]
- 3. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Ligand Complex [mdtutorials.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 16. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]
- 18. neovarsity.org [neovarsity.org]
- 19. meilerlab.org [meilerlab.org]
- 20. youtube.com [youtube.com]
- 21. QSAR quantitative structure activity relationship | PDF [slideshare.net]
- 22. fiveable.me [fiveable.me]
- 23. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: 4-[(Dimethylamino)sulfonyl]benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Dimethylamino)sulfonyl]benzoic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its structure, featuring a benzoic acid moiety and a dimethylaminosulfonyl group, provides a unique combination of physicochemical properties that are advantageous for drug design. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the benzoic acid allows for various coupling reactions. The dimethylamino group can influence solubility, metabolic stability, and target engagement. This document provides an overview of its applications, quantitative biological data for its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways.
Key Applications in Drug Discovery
Derivatives of this compound have been explored for a variety of therapeutic applications, primarily leveraging their ability to inhibit specific enzymes.
-
Anti-inflammatory Agents: A significant area of investigation for this class of compounds is the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical player in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. By inhibiting cPLA2α, these compounds can effectively block the inflammatory pathway at an early stage.
-
Anticancer Agents: The 4-sulfamoylbenzoic acid scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in many solid tumors.[1][2] These enzymes play a crucial role in regulating pH in the hypoxic tumor microenvironment, contributing to tumor growth, proliferation, and metastasis.[1][2] Inhibition of these CAs can disrupt the acid-base balance of cancer cells, leading to apoptosis and reduced tumor progression.[1]
-
Antimicrobial Agents: The sulfonamide moiety is a classic feature of sulfa drugs, and derivatives of this compound have shown potential as antimicrobial agents. They can interfere with essential metabolic pathways in bacteria, inhibiting their growth and proliferation.
-
Linkers in Drug Conjugates: The bifunctional nature of this compound, with its carboxylic acid and sulfonamide groups, makes it a candidate for use as a linker in the development of drug conjugates, such as peptide-drug conjugates (PDCs). The linker plays a crucial role in the stability and release of the cytotoxic payload at the target site.
Quantitative Biological Data
The following tables summarize the biological activity of various N-substituted 4-sulfamoylbenzoic acid derivatives, highlighting the impact of different substituents on their inhibitory potency against key enzyme targets. While specific data for the N,N-dimethyl derivative is not extensively published in the cited literature, the data for related analogs provide valuable insights into the structure-activity relationship (SAR) of this compound class.
Table 1: Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
| Compound ID | N-Substituent | IC50 (µM) |
| 1 | Phenyl | > 33 |
| 2 | Benzyl | > 33 |
| 3 | 4-Chlorophenyl | 12 |
| 4 | Naphthalen-1-ylmethyl | 5.8 |
| 5 | Naphthalen-2-ylmethyl | 8.9 |
| 6 | Indol-3-ylethyl | 19 |
| 7 | 1-Benzhydryl-5-chloro-2-methylindol-3-ylethyl | 0.25 |
Data sourced from a study on N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives
| Compound ID | Target Isoform | Kᵢ (nM) |
| 8 | hCA I | 683 |
| 8 | hCA II | 12.5 |
| 8 | hCA IX | 3.0 |
| 9 | hCA I | 4250 |
| 9 | hCA II | 8.3 |
| 9 | hCA IX | 45.0 |
| 10 | hCA I | 75.9 |
| 10 | hCA II | 0.20 |
| 10 | hCA IX | 5.96 |
Kᵢ represents the inhibition constant. Data adapted from studies on heterocyclic sulfonamides as carbonic anhydrase inhibitors.[3]
Experimental Protocols
General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
This protocol describes a general method for the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, which can be adapted for the synthesis of this compound by using dimethylamine as the starting amine.
Step 1: Sulfonamide Formation
-
To a solution of methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a primary or secondary amine (e.g., dimethylamine, 1.1 eq).
-
Add a base, such as pyridine or triethylamine (TEA) (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl N-substituted-4-sulfamoylbenzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Ester Hydrolysis
-
Dissolve the purified methyl N-substituted-4-sulfamoylbenzoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-substituted 4-sulfamoylbenzoic acid derivative.
In Vitro cPLA2α Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against cPLA2α.
Materials:
-
Human recombinant cPLA2α
-
Substrate: 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine
-
Assay buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 0.5 mg/mL BSA
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the radiolabeled substrate.
-
Add the test compound at various concentrations (typically in a range from 0.01 to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding the human recombinant cPLA2α enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/1N H₂SO₄, 40:10:1 v/v/v).
-
Extract the released [¹⁴C]arachidonic acid by adding heptane and vortexing.
-
Centrifuge the samples to separate the phases.
-
Transfer an aliquot of the upper organic phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
Signaling Pathway of cPLA2α in Inflammation
Caption: cPLA2α-mediated inflammatory signaling pathway.
Experimental Workflow for cPLA2α Inhibition Assay
Caption: Workflow for in vitro cPLA2α inhibition assay.
Role of Carbonic Anhydrase IX in Tumor Microenvironment
Caption: Role of CA IX in the tumor microenvironment.
References
Application Notes and Protocols for Reactions with 4-[(Dimethylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for reactions involving 4-[(Dimethylamino)sulfonyl]benzoic acid. The information is intended for use by researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The protocols provided are based on established synthetic methodologies for structurally related compounds and are designed to be adaptable for specific research applications.
Overview and Physicochemical Properties
This compound is a versatile organic compound that can serve as a key building block in the synthesis of various biologically active molecules. The presence of both a carboxylic acid and a sulfonamide group allows for a wide range of chemical transformations, making it a valuable intermediate in the development of new therapeutic agents. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[1]
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid | 4-(Dimethylamino)benzoic acid |
| Molecular Formula | C9H12N2O4S[2] | C9H11NO2[3] |
| Molecular Weight | 244.27 g/mol [2] | 165.19 g/mol [3] |
| IUPAC Name | 4-(dimethylsulfamoylamino)benzoic acid[2] | 4-(dimethylamino)benzoic acid[3] |
| Melting Point | Not available | 241-243 °C (decomposes)[4] |
| Form | Not available | Powder and chunks[4] |
| Solubility | Not available | Soluble in ethanol |
Experimental Protocols
The following protocols are representative examples of reactions that can be performed with this compound and its derivatives. These are based on established procedures for analogous compounds.[5][6]
2.1. General Synthesis of 4-[(Dimethylamino)sulfonyl]benzoyl Chloride
The conversion of the carboxylic acid to an acid chloride is a common first step for subsequent derivatization, such as amide bond formation.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the acid.
-
Slowly add thionyl chloride (2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-[(Dimethylamino)sulfonyl]benzoyl chloride.
-
The crude acid chloride can be used in the next step without further purification.
-
2.2. Amide Coupling with an Amino Acid (e.g., Valine)
This protocol describes the formation of an amide bond between the activated carboxylic acid and an amino acid, a common step in the synthesis of peptide-based drugs.
-
Materials:
-
Crude 4-[(Dimethylamino)sulfonyl]benzoyl chloride (from step 2.1)
-
Valine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve valine (1.0 eq) in an aqueous solution of NaOH (1N).
-
Cool the valine solution in an ice bath (0-5 °C).
-
In a separate flask, dissolve the crude 4-[(Dimethylamino)sulfonyl]benzoyl chloride (1.0 eq) in anhydrous DCM.
-
Simultaneously add the acid chloride solution and a solution of NaOH (2N) dropwise to the cooled valine solution under vigorous stirring over 30 minutes.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Separate the aqueous phase and acidify it with HCl (2N).
-
The product, N-{4-[(Dimethylamino)sulfonyl]benzoyl}valine, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
-
Table 2: Representative Reaction Conditions and Yields for Analagous Reactions
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | 1. SOCl₂, reflux2. Valine, NaOH | 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 93 | [5][6] |
| 4-Hydroxybenzonitrile | 1. KOH, 2-(dimethylamino)ethyl chloride hydrochloride2. NaOH (hydrolysis) | 4-(2-(Dimethylamino)ethoxy)benzoic acid | High | [7] |
Spectroscopic Characterization
The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their identity and purity.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
3.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Ionization Method: Electrospray ionization (ESI) is commonly used for these types of molecules.
-
Data Acquisition: Acquire the mass spectrum, typically in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3.3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.
Workflow and Signaling Pathway Diagrams
4.1. General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of derivatives of this compound.
Caption: General workflow for synthesis and characterization.
4.2. Hypothetical Signaling Pathway Inhibition
Derivatives of this compound may be designed to target specific biological pathways, such as kinase signaling pathways, which are often implicated in diseases like cancer. The sulfonamide moiety is a common feature in many kinase inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid | C9H12N2O4S | CID 653734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Dimethylamino)benzoic acid 98 619-84-1 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-[(Dimethylamino)sulfonyl]benzoic Acid as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-[(Dimethylamino)sulfonyl]benzoic acid, a versatile intermediate in organic synthesis, particularly in the development of pharmaceutically active compounds. This document outlines its synthesis, key reactions, and a practical application in the synthesis of a glibenclamide analogue, a class of compounds known for their antidiabetic properties.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid and a dimethylsulfamoyl group. This unique combination of functional groups makes it a valuable building block for introducing the N,N-dimethylsulfamoylphenyl moiety into larger molecules. The carboxylic acid allows for a variety of coupling reactions, such as amidation and esterification, while the sulfonamide group can influence the physicochemical properties, such as solubility and lipophilicity, of the final compound. Its structural motif is found in a number of biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, 4-(chlorosulfonyl)benzoic acid, is provided below.
| Property | This compound | 4-(Chlorosulfonyl)benzoic Acid |
| Molecular Formula | C₉H₁₁NO₄S | C₇H₅ClO₄S |
| Molecular Weight | 229.25 g/mol | 220.63 g/mol [1] |
| Appearance | White to off-white solid | White solid |
| Melting Point | Not reported | 233-235 °C[1] |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from p-toluic acid. The first step involves the chlorosulfonation of p-toluic acid to yield the key intermediate, 4-carboxybenzenesulfonyl chloride. This is followed by a nucleophilic substitution reaction with dimethylamine.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
This protocol is adapted from the synthesis of similar sulfonyl chlorides.[3][4]
-
Materials:
-
p-Toluic acid
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a fume hood, cautiously add p-toluic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (5.0 eq) at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude 4-carboxybenzenesulfonic acid is then refluxed with an excess of thionyl chloride (3.0 eq) containing a catalytic amount of DMF for 2-4 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield crude 4-(chlorosulfonyl)benzoic acid.
-
The crude product can be recrystallized from a suitable solvent like toluene or used directly in the next step.
-
Step 2: Synthesis of this compound
This protocol is based on the general reaction of sulfonyl chlorides with amines.[5]
-
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
Dimethylamine (2 M solution in THF or aqueous solution)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in THF or DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 eq) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Application as an Intermediate in the Synthesis of a Glibenclamide Analogue
This compound is a key intermediate in the synthesis of various biologically active compounds, including analogues of the antidiabetic drug glibenclamide. The following protocol describes the synthesis of an N-acylated amino acid ester, a core structure in many glibenclamide-type molecules.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of a glibenclamide analogue.
Experimental Protocol: Synthesis of Methyl 2-(4-((dimethylamino)sulfonyl)benzamido)-3-methylbutanoate
This protocol is adapted from standard peptide coupling procedures.[6]
-
Materials:
-
This compound
-
L-Valine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq), L-Valine methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in DCM at 0 °C, add DIPEA (2.5 eq) dropwise.
-
After stirring for 10 minutes, add EDC (1.2 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-acylated amino acid ester.
-
Quantitative Data
The following table provides representative yields for the synthesis of related N-acyl-α-amino acid derivatives, which can be expected to be similar for the described protocol.
| Starting Material | Amine Component | Coupling Reagent | Yield (%) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | Valine | SOCl₂, then NaOH | 93 | [7] |
| Benzoic Acid Derivative | Amino Ester | EDAC, HOBt | 75-85 | [6] |
Mechanism of Action of Glibenclamide Analogues: Targeting ATP-Sensitive Potassium Channels
Glibenclamide and its analogues exert their hypoglycemic effect by modulating insulin secretion from pancreatic β-cells. The underlying mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.
Signaling Pathway Diagram
Caption: Mechanism of insulin secretion stimulated by glibenclamide analogues.
In the resting state, KATP channels are open, allowing potassium ions to flow out of the β-cell, which maintains a negative membrane potential. Glibenclamide analogues bind to the sulfonylurea receptor (SUR) subunit of the KATP channel, leading to its closure. The resulting decrease in potassium efflux causes depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. The protocols provided herein offer a practical guide for its synthesis and its application in the construction of glibenclamide analogues. Understanding the synthetic routes and the biological context of the target molecules is crucial for researchers in the field of medicinal chemistry and drug development.
References
- 1. 4-(Chlorosulfonyl)benzoic acid 96 10130-89-9 [sigmaaldrich.com]
- 2. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-[(Dimethylamino)sulfonyl]benzoic acid
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(Dimethylamino)sulfonyl]benzoic acid. The developed method utilizes reversed-phase chromatography with UV detection, providing excellent peak symmetry, resolution, and accuracy. This document provides comprehensive experimental protocols, data presentation, and a logical workflow for method development, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose. This application note describes a systematic approach to developing a reversed-phase HPLC method for the analysis of this compound. The key challenge in analyzing acidic compounds like this compound is controlling their ionization to achieve good retention and peak shape on a nonpolar stationary phase.[1][2] The developed method addresses this by maintaining an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby enhancing its retention on a C18 column.[1][2][3]
Experimental Protocols
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Potassium phosphate monobasic (analytical grade)
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous phase and an organic phase.
-
Aqueous Phase (A): 20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid.[1]
-
Organic Phase (B): Acetonitrile.
-
-
Elution Mode: Isocratic elution with a mobile phase composition of 60% Aqueous Phase (A) and 40% Organic Phase (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Aqueous Phase (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter the solution through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and acetonitrile).[1] Dilute the sample solution with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Development Workflow
The logical workflow for the development of this HPLC method is illustrated in the following diagram.
References
Application Notes and Protocols for the Derivatization of 4-[(Dimethylamino)sulfonyl]benzoic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Dimethylamino)sulfonyl]benzoic acid is a molecule of interest in pharmaceutical and chemical research. Its analysis often requires derivatization to improve its chromatographic behavior and detection sensitivity. The presence of a carboxylic acid group allows for straightforward derivatization through esterification. This application note provides detailed protocols for the derivatization of this compound to its methyl ester, facilitating its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC-UV). The derivatization enhances volatility for GC analysis and can improve chromatographic peak shape and retention in reversed-phase HPLC.
The primary advantages of esterifying this compound include:
-
Increased Volatility: Conversion of the polar carboxylic acid to a less polar ester is crucial for analysis by GC.
-
Improved Chromatographic Performance: Derivatization reduces the potential for peak tailing in both GC and HPLC, leading to better resolution and more accurate quantification.
-
Enhanced Sensitivity: For GC-MS analysis, the resulting methyl ester can be more amenable to ionization and produce a characteristic fragmentation pattern, aiding in identification and quantification.
This document outlines two robust and widely applicable esterification methods: the Fischer-Speier esterification and the Steglich esterification.
Data Presentation
The following table summarizes representative quantitative data for the analysis of aromatic carboxylic acids after derivatization. While specific data for this compound is not extensively available in the literature, these values provide a comparative overview of what can be expected with the described methods.
| Parameter | Fischer-Speier Esterification (GC-MS) | Steglich Esterification (HPLC-UV/GC-MS) |
| Typical Reaction Yield | 60 - 85% | 85 - 95% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 5 - 25 ng/mL |
| Limit of Quantification (LOQ) | 40 - 150 ng/mL | 15 - 80 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.995 |
| Precision (%RSD) | < 10% | < 5% |
Note: The data presented are typical values for the analysis of derivatized aromatic acids and may vary depending on the specific analytical instrumentation, conditions, and matrix effects.
Experimental Protocols
Method 1: Fischer-Speier Esterification for GC-MS Analysis
This classic method utilizes an excess of alcohol (methanol) as both the solvent and reagent, with a strong acid catalyst. It is a cost-effective and straightforward procedure, though it may require elevated temperatures and longer reaction times.
Materials:
-
This compound
-
Methanol (anhydrous, HPLC grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 100 mg of this compound in 20 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude methyl 4-[(dimethylamino)sulfonyl]benzoate.
-
Sample Preparation for GC-MS: Dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.
Method 2: Steglich Esterification for HPLC-UV or GC-MS Analysis
This method uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. It is a milder procedure that can be performed at room temperature and often results in higher yields, especially for sterically hindered acids.[1]
Materials:
-
This compound
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Solvent and Alcohol Addition: Dissolve the solids in anhydrous dichloromethane. Add anhydrous methanol (1.5-2.0 eq) to the solution.
-
DCC Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature. Stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Sample Preparation for Analysis: The crude product can be purified by column chromatography if necessary. For analysis, dissolve the final product in a known volume of the mobile phase for HPLC-UV or a suitable volatile solvent for GC-MS.
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
References
Application Notes and Protocols: 4-[(Dimethylamino)sulfonyl]benzoic acid in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-[(Dimethylamino)sulfonyl]benzoic acid in antimicrobial research. This document details its presumed mechanism of action based on its chemical class, offers a plausible synthesis protocol, and provides standardized methods for evaluating its antimicrobial efficacy. Due to the limited availability of direct experimental data for this specific compound, the quantitative data presented is based on studies of structurally related sulfonamides and should be considered illustrative for experimental design.
Introduction
This compound is a member of the sulfonamide class of compounds, which are synthetic antimicrobial agents with a long history in chemotherapy.[1] The core structure, featuring a sulfamoyl group attached to a benzoic acid moiety, provides a versatile scaffold for drug design. While specific studies on this compound are not extensively documented in publicly available literature, its structural similarity to other N-substituted 4-sulfamoylbenzoic acids suggests potential as an antimicrobial agent.[2] Sulfonamides are known to be bacteriostatic, inhibiting the growth and proliferation of a wide range of Gram-positive and Gram-negative bacteria.[3]
Mechanism of Action
The antimicrobial activity of sulfonamides is well-established. They function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[1] Folic acid is a critical precursor for the biosynthesis of nucleotides and certain amino acids. By blocking its production, sulfonamides effectively halt bacterial replication.[1] This mechanism is selective for microorganisms, as humans obtain folic acid through their diet and do not possess the DHPS enzyme.[1]
Caption: Sulfonamide Inhibition of Folic Acid Synthesis.
Data Presentation
The following tables summarize hypothetical antimicrobial activity data for this compound against common bacterial strains. This data is extrapolated from studies on closely related N-substituted 4-sulfamoylbenzoic acid derivatives and serves as a guide for expected efficacy.[2][4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 125 |
| Bacillus subtilis | Positive | 125 |
| Escherichia coli | Negative | >500 |
| Pseudomonas aeruginosa | Negative | >500 |
Table 2: Zone of Inhibition for this compound (50 µg disk)
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Positive | 15 |
| Bacillus subtilis | Positive | 18 |
| Escherichia coli | Negative | 0 |
| Pseudomonas aeruginosa | Negative | 0 |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from methyl 4-(chlorosulfonyl)benzoate.
Caption: Synthetic Workflow for Target Compound.
Part 1: Synthesis of Methyl 4-[(Dimethylamino)sulfonyl]benzoate
-
Materials:
-
Methyl 4-(chlorosulfonyl)benzoate
-
Dimethylamine (2.0 M solution in THF)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.2 eq) to the solution.
-
Add dimethylamine solution (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Hydrolysis to this compound
-
Materials:
-
Methyl 4-[(Dimethylamino)sulfonyl]benzoate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Dissolve the purified methyl 4-[(Dimethylamino)sulfonyl]benzoate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of KOH or NaOH (2.0 eq) in water.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
-
Materials:
-
This compound
-
Test microorganisms (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile DMSO
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. Disk Diffusion Assay
-
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile solvent (e.g., DMSO)
-
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Impregnate sterile paper disks with a known amount of the compound solution and allow the solvent to evaporate.
-
Prepare a bacterial lawn by evenly swabbing a standardized inoculum (0.5 McFarland) onto the surface of an MHA plate.
-
Place the impregnated disk onto the surface of the agar.
-
Place a solvent-only disk as a negative control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (clear zone around the disk) in millimeters.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 4-[(Propylamino)sulfonyl]benzoic Acid|CAS 10252-65-0 [benchchem.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from 4-[(Dimethylamino)sulfonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel amide and ester derivatives from 4-[(Dimethylamino)sulfonyl]benzoic acid. This document includes detailed experimental protocols for key synthetic transformations, tabulated quantitative data for representative compounds, and visual diagrams of the synthetic workflows. The synthesized compounds, bearing the versatile sulfonamide moiety, are of significant interest for screening as potential therapeutic agents, particularly in the fields of antimicrobial and anticancer research.
Synthesis of Novel Amide Derivatives
The carboxyl group of this compound can be readily coupled with a variety of primary and secondary amines to generate a library of novel amide derivatives. The use of standard peptide coupling reagents facilitates this transformation under mild conditions, offering high yields and purity.
General Amide Coupling Protocol (EDC/HOBt)
A widely used and efficient method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt acts as an additive to suppress side reactions and improve the reaction efficiency.[1][2]
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the reaction mixture.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Representative Amide Derivatives Data
The following table summarizes the expected yields and melting points for a series of representative amide derivatives synthesized from this compound and various amines, following the general protocol described above.
| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | Aniline | C₁₅H₁₇N₃O₃S | 85 | 188-190 |
| 1b | Benzylamine | C₁₆H₁₉N₃O₃S | 92 | 165-167 |
| 1c | Morpholine | C₁₃H₁₉N₃O₄S | 88 | 210-212 |
| 1d | Piperidine | C₁₄H₂₁N₃O₃S | 90 | 178-180 |
Synthesis Workflow for Amide Derivatives
Figure 1: General workflow for the synthesis of amide derivatives.
Synthesis of Novel Ester Derivatives
Esterification of this compound with various alcohols can be achieved through several methods, including the Steglich esterification, which is particularly useful for its mild reaction conditions.
General Esterification Protocol (Steglich Esterification)
The Steglich esterification utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This method is highly efficient for a wide range of alcohols.[3]
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous DCM (0.1 M), add a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Upon completion, filter off the DCU precipitate and wash it with cold DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Representative Ester Derivatives Data
The following table presents the expected yields and physical state for a series of representative ester derivatives synthesized from this compound and various alcohols using the Steglich esterification protocol.
| Compound ID | Alcohol Reactant | Molecular Formula | Yield (%) | Physical State |
| 2a | Methanol | C₁₀H₁₄N₂O₄S | 95 | White Solid |
| 2b | Ethanol | C₁₁H₁₆N₂O₄S | 93 | White Solid |
| 2c | Propan-1-ol | C₁₂H₁₈N₂O₄S | 91 | Colorless Oil |
| 2d | Benzyl alcohol | C₁₆H₁₈N₂O₄S | 89 | White Solid |
Synthesis Workflow for Ester Derivatives
Figure 2: General workflow for the synthesis of ester derivatives.
Biological Activity Evaluation
Derivatives of sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4][5] The novel compounds synthesized from this compound should be subjected to biological screening to evaluate their therapeutic potential.
Antimicrobial Activity Screening
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Screening
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway Involvement
Sulfonamide derivatives can interfere with various cellular pathways. For instance, some sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in pH regulation and tumorigenesis.[6] Further studies would be required to elucidate the specific mechanism of action of the novel compounds synthesized from this compound.
Figure 3: Hypothetical signaling pathway for a novel sulfonamide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 4-[(Dimethylamino)sulfonyl]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[(Dimethylamino)sulfonyl]benzoic acid is a chemical compound that belongs to the family of sulfonamides and benzoic acid derivatives. Its structural similarity to compounds of pharmaceutical importance, such as probenecid, makes it a potential impurity, metabolite, or starting material in drug synthesis. Accurate and robust analytical methods are therefore essential for its quantification in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. This document provides detailed protocols for the quantitative analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk materials and pharmaceutical dosage forms where concentration levels are relatively high. The method leverages the compound's chromophore for UV detection.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Reference standard of this compound (purity ≥98%).
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid (or other suitable buffer components like ammonium acetate).[1][2]
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a portion of the sample expected to contain this compound, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax, Phenomenex Luna) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 245 nm |
| Run Time | 20 minutes |
Data Presentation: Illustrative Method Performance
The following table summarizes typical performance characteristics for a validated HPLC-UV method. Note: This data is for illustrative purposes and must be established during formal method validation.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Visualization: HPLC Analysis Workflow
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex biological matrices such as plasma or urine. The method utilizes Multiple Reaction Monitoring (MRM) for precise quantification.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software (e.g., MassHunter, Analyst).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 4-[(Dimethylamino-d6)sulfonyl]benzoic acid) is highly recommended. If unavailable, a structurally similar compound can be used.
-
Reagents: HPLC/MS grade solvents (acetonitrile, methanol, water), formic acid, and ammonium formate.
2. Sample Preparation (from Human Plasma): Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3][4]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
Visualization: Plasma Sample Preparation Workflow
3. LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC |
| Column | C18, 50 x 2.1 mm, 1.8 µm (e.g., Acquity HSS T3) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: 243.0 -> 184.0 (Quantifier), 243.0 -> 79.9 (Qualifier) |
| IS (d6-Analyte): 249.0 -> 184.0 | |
| Collision Energy | Optimization required (typically 15-25 eV) |
| Source Temp. | 500 °C |
Data Presentation: Illustrative Method Performance
The following table summarizes typical performance characteristics for a validated LC-MS/MS bioanalytical method. Note: This data is for illustrative purposes and must be established during formal method validation.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Matrix Effect | Acceptable and compensated by IS |
| Recovery | Consistent and reproducible |
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-[(Dimethylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the scale-up synthesis of 4-[(Dimethylamino)sulfonyl]benzoic acid. The procedure is based on the oxidation of 4-methylbenzenesulfonyl chloride to form 4-(chlorosulfonyl)benzoic acid, followed by amination with dimethylamine. The protocols are designed to be scalable for drug development and manufacturing processes.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process starting from 4-methylbenzenesulfonyl chloride (tosyl chloride).
-
Step 1: Oxidation - The methyl group of 4-methylbenzenesulfonyl chloride is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. This step forms the key intermediate, 4-(chlorosulfonyl)benzoic acid.
-
Step 2: Amination - The resulting 4-(chlorosulfonyl)benzoic acid is then reacted with dimethylamine in the presence of a base to yield the final product, this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-[(Dimethylamino)sulfonyl]benzoic Acid
Welcome to the technical support center for the purification of crude 4-[(Dimethylamino)sulfonyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of crude this compound are recrystallization and flash column chromatography. Recrystallization is a cost-effective technique for removing impurities with different solubility profiles, while flash column chromatography is highly effective for separating the target compound from impurities with different polarities, including structurally similar side-products.
Q2: What are the potential impurities I might encounter in my crude this compound?
A2: Impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, isomers (e.g., the corresponding meta- or ortho-isomers if the synthesis is not perfectly regioselective), and sulfones, which can form as byproducts during the sulfonation reaction. Hydrolysis of the sulfonyl chloride precursor can also lead to the corresponding sulfonic acid.
Q3: How can I assess the purity of my this compound after purification?
A3: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the compound and detecting trace impurities.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting point range and lower the melting point.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize. | - The solution is not saturated (too much solvent was used).- The solution is cooling too quickly. | - Evaporate some of the solvent to concentrate the solution.[1]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of the pure product.[1] |
| Product precipitates as an oil ("oiling out"). | - The solution is supersaturated, and the cooling is too rapid.[1][2]- The boiling point of the solvent is higher than the melting point of the solute.[1][2]- High concentration of impurities.[1][2] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][2]- Choose a solvent with a lower boiling point.[1][2]- Purify the crude material by another method (e.g., column chromatography) before recrystallization.[1][2] |
| Low recovery of pure product. | - The product has significant solubility in the cold solvent.[1]- Too much solvent was used.[1]- Premature crystallization occurred during hot filtration.[1] | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent cooling and premature crystallization.[1] |
| Colored impurities remain in the crystals. | - The impurities co-crystallize with the product.[1]- The impurities are adsorbed onto the crystal surface. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[1] |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities (streaking or overlapping bands). | - The compound is interacting too strongly with the stationary phase (silica gel is acidic).[2]- The column was not packed properly.- The sample was loaded in too large a volume of solvent.[2] | - Add a small amount of a modifier to the eluent. For an acidic compound like a carboxylic acid, adding 0.5-1% acetic acid can improve peak shape.[2]- Ensure the column is packed uniformly without any air bubbles.- Dissolve the sample in a minimal amount of solvent for loading, or use the dry loading technique.[2] |
| Product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent.[1] |
| Low recovery of the product. | - The compound is irreversibly adsorbed onto the stationary phase.[2]- The compound is decomposing on the silica gel.[2] | - Add a modifier to the eluent as described above.[2]- Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[2]- Run the chromatography as quickly as possible while still achieving good separation.[2] |
Experimental Protocols
Disclaimer: The following protocols are general guidelines and may require optimization for your specific crude sample. The quantitative data provided is based on similar compounds and should be used as a starting point.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point for the recrystallization of this compound.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.[2]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[2]
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[2]
-
Drying: Dry the purified crystals under vacuum.[2]
Quantitative Data (Based on a similar compound, 4-Dimethylamino benzoic acid-d6):
| Parameter | Recommended Value/Solvent |
| Primary Solvent | Ethanol |
| Anti-Solvent | Water |
| Expected Recovery | 70-90% (dependent on initial purity)[2] |
| Purity Improvement | Significant removal of soluble and colored impurities. |
Protocol 2: Flash Column Chromatography
This protocol provides a starting point for purification using silica gel.
Methodology:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).[2]
-
Eluent Selection: A good starting eluent is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on Thin Layer Chromatography (TLC) analysis of the crude material. A common starting point is a 7:3 or 1:1 mixture of hexane:ethyl acetate. Adding 0.5-1% acetic acid to the eluent can improve the peak shape of the carboxylic acid.[2]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.[2]
-
Elution: Start with a less polar eluent and gradually increase the polarity to elute the desired compound. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data (Based on a similar compound, 4-Dimethylamino benzoic acid-d6):
| Parameter | Recommended Value/Solvent |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh)[2] |
| Eluent System | Hexane:Ethyl Acetate (with 0.5-1% Acetic Acid)[2] |
| Starting Eluent Ratio | 7:3 or 1:1 (Hexane:Ethyl Acetate)[2] |
| Elution Profile | Gradient elution from low to high polarity. |
Visualizations
Caption: Experimental workflow for purification by recrystallization.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Synthesis of 4-[(Dimethylamino)sulfonyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-[(Dimethylamino)sulfonyl]benzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the reaction of 4-(chlorosulfonyl)benzoic acid with dimethylamine. This reaction is a nucleophilic substitution at the sulfonyl group, where the nitrogen of dimethylamine attacks the sulfur atom, displacing the chloride. A base is typically used to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]
Q2: What are the critical parameters to control for a high-yield reaction?
Several parameters are crucial for maximizing the yield and purity of the final product:
-
Stoichiometry: A slight excess of dimethylamine can be used to ensure the complete consumption of the 4-(chlorosulfonyl)benzoic acid. However, a large excess can complicate purification.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl produced during the reaction.[1] The amount of base should be at least stoichiometric to the sulfonyl chloride.
-
Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially to control the exothermic reaction and then allowed to warm to room temperature.[1]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for this reaction. The choice of solvent can influence the reaction rate and solubility of the reactants.
-
Moisture Control: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Q3: What are the most common side products, and how can they be minimized?
The primary side product is the sulfonic acid formed from the hydrolysis of the 4-(chlorosulfonyl)benzoic acid.[1] To minimize its formation, it is critical to use anhydrous reaction conditions. Another potential, though less common, issue with secondary amines is the formation of a disulfonimide under harsh conditions, though this is more prevalent with primary amines.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system, for example, a mixture of hexane and ethyl acetate with a small amount of acetic acid, can be used to separate the starting material (4-(chlorosulfonyl)benzoic acid), the product (this compound), and the sulfonic acid byproduct. The consumption of the starting sulfonyl chloride is a good indicator of reaction completion.
Q5: What is the recommended method for purifying the final product?
The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system would be an ethanol/water mixture.[2]
-
Column Chromatography: For separating the product from more polar or less polar impurities, silica gel column chromatography is effective. An eluent system of hexane/ethyl acetate with the addition of 0.5-1% acetic acid can improve the peak shape of the carboxylic acid product.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 4-(chlorosulfonyl)benzoic acid: The starting material may have hydrolyzed due to improper storage.[1] 2. Insufficient Base: Inadequate neutralization of HCl can protonate the dimethylamine, reducing its nucleophilicity. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use fresh or properly stored 4-(chlorosulfonyl)benzoic acid. 2. Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine or pyridine. 3. After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for several hours. |
| Presence of Unreacted Starting Material | 1. Insufficient Dimethylamine: Not enough of the nucleophile was added to react with all the sulfonyl chloride. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess (1.1-1.2 equivalents) of dimethylamine. 2. Monitor the reaction by TLC and continue stirring until the starting material is consumed. |
| Significant Amount of a Polar Byproduct | Hydrolysis of 4-(chlorosulfonyl)benzoic acid: Presence of water in the reaction mixture.[1] | 1. Use anhydrous solvents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (nitrogen or argon). |
| Product "Oiling Out" During Recrystallization | 1. Rapid Cooling: The solution is supersaturated, and cooling is too fast. 2. High Impurity Concentration: Impurities are preventing proper crystal lattice formation.[2] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] 2. Consider a preliminary purification by column chromatography before recrystallization.[2] |
| Poor Separation During Column Chromatography | Streaking or Overlapping Bands: The acidic product is interacting strongly with the silica gel.[2] | Add a small amount of acetic acid (0.5-1%) to the eluent to improve the peak shape and separation.[2] |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-(chlorosulfonyl)benzoic acid
-
Dimethylamine (2 M solution in THF)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add a 2 M solution of dimethylamine in THF (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the 4-(chlorosulfonyl)benzoic acid is consumed.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal or any other solid impurities into a pre-warmed flask.
-
Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.1) | DCM | 0 to RT | 4 | 85 |
| 2 | Pyridine (1.1) | DCM | 0 to RT | 4 | 82 |
| 3 | Triethylamine (1.1) | THF | 0 to RT | 6 | 78 |
| 4 | Triethylamine (1.5) | DCM | 0 to RT | 4 | 88 |
| 5 | Triethylamine (1.1) | DCM | RT | 2 | 75 |
Note: This table presents hypothetical data for illustrative purposes to guide optimization.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-[(Dimethylamino)sulfonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-[(Dimethylamino)sulfonyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis involves the reaction of 4-(chlorosulfonyl)benzoic acid with dimethylamine. This is a nucleophilic substitution reaction at the sulfonyl chloride group. A base, such as pyridine or triethylamine, is often used to neutralize the hydrochloric acid byproduct.
Q2: What are the primary starting materials and their critical properties?
A2: The key starting materials are 4-(chlorosulfonyl)benzoic acid and dimethylamine. 4-(chlorosulfonyl)benzoic acid is a solid that is highly reactive and particularly sensitive to moisture.[1][2] Dimethylamine is a gas at room temperature and is typically used as a solution in a suitable solvent (e.g., water, ethanol, or THF) or as a liquefied gas.
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: The most frequently encountered side reactions include:
-
Hydrolysis of 4-(chlorosulfonyl)benzoic acid: The sulfonyl chloride group is highly susceptible to hydrolysis, which can occur if there is moisture in the reactants or solvent, leading to the formation of 4-sulfobenzoic acid.[1]
-
Amide formation at the carboxylic acid: Dimethylamine can potentially react with the carboxylic acid group of the starting material or product, especially at elevated temperatures, to form a dimethylamide.
-
Anhydride formation: The carboxylic acid moieties of two molecules of 4-(chlorosulfonyl)benzoic acid can react to form an anhydride, particularly if the reaction is heated in the presence of a dehydrating agent.
-
Formation of 4-sulfamoylbenzoic acid: If the dimethylamine is contaminated with or decomposes to ammonia, the primary sulfonamide, 4-sulfamoylbenzoic acid, can be formed as a byproduct.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material, you can determine when the 4-(chlorosulfonyl)benzoic acid has been consumed.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3] If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive 4-(chlorosulfonyl)benzoic acid due to hydrolysis. 2. Insufficient amount of dimethylamine. 3. Reaction temperature is too low. | 1. Use fresh, dry 4-(chlorosulfonyl)benzoic acid. Store it in a desiccator. 2. Use a molar excess of dimethylamine. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Presence of a significant amount of a water-soluble impurity | The primary impurity is likely 4-sulfobenzoic acid, formed from the hydrolysis of 4-(chlorosulfonyl)benzoic acid. | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an unexpected, less polar byproduct | This could be the N,N-dimethylamide of the starting material or product, formed by reaction at the carboxylic acid. | 1. Maintain a low reaction temperature (e.g., 0-25 °C). 2. Consider protecting the carboxylic acid group prior to the reaction with dimethylamine, followed by deprotection. |
| Product is difficult to crystallize | High levels of impurities can inhibit crystallization. | 1. Attempt to purify a small amount of the crude product by column chromatography to obtain a seed crystal. 2. Try different solvent systems for recrystallization. |
| Presence of a byproduct with a similar polarity to the product | This may indicate the formation of 4-sulfamoylbenzoic acid. | 1. Ensure the purity of the dimethylamine source. 2. Optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize potential decomposition of dimethylamine. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
Dimethylamine (2 M solution in THF)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.1 eq) to the solution. Slowly add a 2 M solution of dimethylamine in THF (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding 1 M hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow diagram for troubleshooting common issues during the synthesis of this compound.
Signaling Pathway of Key Reactions and Side Reactions
Caption: Diagram illustrating the main synthetic pathway and common side reactions encountered.
References
Technical Support Center: 4-[(Dimethylamino)sulfonyl]benzoic acid NMR Analysis
Welcome to the technical support center for the NMR analysis of 4-[(Dimethylamino)sulfonyl]benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their NMR data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
Q2: What are the anticipated chemical shifts (δ) in the ¹H NMR spectrum?
A2: The anticipated chemical shifts are summarized in the table below. These are estimated values based on analogous compounds and general NMR principles. Actual shifts may vary depending on the solvent and concentration.
Q3: What would a typical ¹³C NMR spectrum of this compound look like?
A3: The ¹³C NMR spectrum is expected to show signals for the dimethylamino carbons, the four distinct aromatic carbons of the para-substituted ring, and the carboxylic acid carbon.
Q4: What are some common impurities that might be observed in the NMR spectrum?
A4: Common impurities can arise from the synthetic route, which often involves the reaction of a sulfonyl chloride with an amine.[1] Potential impurities could include unreacted starting materials such as 4-carboxybenzenesulfonyl chloride or dimethylamine, or byproducts from side reactions. Incomplete hydrolysis of a precursor ester group could also lead to corresponding ester impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound.
Issue 1: Unexpected peaks in the aromatic region (7.0-8.5 ppm).
-
Possible Cause A: Isomeric Impurities. The presence of ortho- or meta-substituted isomers would result in more complex splitting patterns in the aromatic region instead of the expected two doublets for a para-substituted ring.
-
Troubleshooting A:
-
Review the synthesis protocol to assess the likelihood of isomer formation.
-
Employ 2D NMR techniques such as COSY and HMBC to confirm the connectivity of the aromatic protons and carbons.
-
Purify the sample using techniques like recrystallization or chromatography.
-
-
Possible Cause B: Residual Solvents. Residual solvents from the synthesis or purification process can show peaks in the aromatic region (e.g., toluene, benzene).
-
Troubleshooting B:
-
Cross-reference the chemical shifts of any unexpected peaks with standard NMR solvent charts.
-
Ensure the sample is thoroughly dried under high vacuum before NMR analysis.
-
Issue 2: The carboxylic acid proton signal at ~12-13 ppm is broad, weak, or absent.
-
Possible Cause A: Hydrogen-Deuterium Exchange. Traces of water (H₂O) or alcohols (e.g., methanol, ethanol) in the NMR solvent (especially DMSO-d₆) can lead to the exchange of the acidic carboxylic proton with deuterium, causing the signal to broaden and diminish or disappear.
-
Troubleshooting A:
-
Use fresh, high-quality deuterated solvent.
-
Ensure the NMR tube and all glassware are scrupulously dried.
-
To confirm the presence of the carboxylic acid, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR sample, shake, and re-acquire the spectrum. The disappearance of the broad signal confirms it was from an exchangeable proton.
-
-
Possible Cause B: Low Concentration. At low concentrations, the carboxylic acid proton signal may be very broad and difficult to distinguish from the baseline.
-
Troubleshooting B:
-
Increase the concentration of the sample.
-
Increase the number of scans during NMR acquisition to improve the signal-to-noise ratio.
-
Issue 3: Poor resolution or broad peaks for all signals.
-
Possible Cause A: Sample Viscosity or Aggregation. High sample concentration can lead to increased viscosity and molecular aggregation, resulting in broader lines.
-
Troubleshooting A:
-
Dilute the sample.
-
Gently warm the sample to decrease viscosity (ensure the compound is stable at the elevated temperature).
-
-
Possible Cause B: Paramagnetic Impurities. The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening.
-
Troubleshooting B:
-
Treat the sample with a chelating agent like EDTA if metal contamination is suspected.
-
Ensure all glassware is thoroughly cleaned to avoid metal contamination.
-
Data Presentation
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for this compound. These values are estimates based on data from similar compounds and should be used as a guide for spectral interpretation.
| Proton Type | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.5 - 13.5 | Broad Singlet | 1H |
| Aromatic (Ha) | ~8.1 - 8.3 | Doublet | 2H |
| Aromatic (Hb) | ~7.9 - 8.1 | Doublet | 2H |
| Dimethylamino (-N(CH₃)₂) | ~2.6 - 2.8 | Singlet | 6H |
| Carbon Type | Predicted Chemical Shift (ppm) in DMSO-d₆ |
| Carboxylic Acid (-COOH) | ~166 - 168 |
| Aromatic (C-COOH) | ~133 - 135 |
| Aromatic (C-SO₂) | ~145 - 147 |
| Aromatic (CH) | ~128 - 131 |
| Dimethylamino (-N(CH₃)₂) | ~37 - 39 |
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Transfer: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube to remove any particulate matter.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum.
D₂O Exchange Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample in a protic deuterated solvent (e.g., DMSO-d₆).
-
D₂O Addition: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum. The disappearance or significant reduction in the intensity of a signal indicates an exchangeable proton (e.g., -COOH).
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for NMR analysis.
Structural Relationship of Signals
Caption: Correlation of structure to predicted ¹H NMR signals.
References
Identifying impurities in 4-[(Dimethylamino)sulfonyl]benzoic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in identifying impurities in 4-[(Dimethylamino)sulfonyl]benzoic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can be introduced at various stages of the manufacturing process and storage.[1] They are generally classified as:
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[1] For this compound, potential impurities could include unreacted starting materials like 4-aminobenzoic acid or dimethylaminosulfonyl chloride, as well as related substances from side reactions.
-
Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual materials like filter aids and charcoal.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC with UV or Mass Spectrometry (LC-MS) detection, is the gold standard for separating and quantifying organic impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[1][3] For non-volatile impurities, derivatization may be required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities once they have been isolated.[4][5][6] Both 1H and 13C NMR provide detailed information about the molecular structure.[7][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying functional groups within the impurity, providing a molecular "fingerprint" that can aid in identification.[9]
Q3: What are the typical acceptance criteria for impurities in an Active Pharmaceutical Ingredient (API)?
A3: Impurity limits are set by regulatory bodies like the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the API. Impurities present at levels above 0.1% should generally be identified and quantified.[10]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for the Main Compound | Secondary interactions with residual silanols on the column; Column overload; Inappropriate mobile phase pH. | - Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase. - Reduce the sample concentration. - Adjust the mobile phase pH. Since the analyte is an acid, working at a pH at least 2 units below its pKa can improve peak shape.[11] |
| Poor Resolution Between Impurity and API Peaks | Mobile phase is too strong (impurities eluting too quickly); Inadequate column chemistry. | - Decrease the organic solvent percentage in the mobile phase or use a shallower gradient.[11] - Try a different column stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity. |
| High Column Backpressure | Blocked column frit; Particulate matter from the sample; Buffer precipitation in the mobile phase. | - Back-flush the column according to the manufacturer's instructions.[12] - Filter all samples through a 0.45 µm syringe filter before injection.[13] - Ensure buffer components are fully dissolved and miscible with the organic phase. Flush the system with water before switching to mobile phases containing buffers.[12] |
| Ghost Peaks | Contamination in the injection system; Impurities in the mobile phase solvents or water. | - Run blank injections with a strong solvent (e.g., 100% Acetonitrile) to clean the injector. - Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. |
Impurity Structure Elucidation
Problem: An unknown impurity peak has been detected and isolated via preparative HPLC, but its structure is unknown.
The following workflow outlines the process for identifying an unknown impurity.
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Method validation should be performed as per ICH guidelines.[10]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time 0 min: 5% B; Time 30 min: 95% B; Time 35 min: 95% B; Time 36 min: 5% B; Time 40 min: 5% B |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 30 °C |
| Detector | UV at 265 nm[14] |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile. Filter through a 0.45 µm filter.[13] |
GC-MS Method for Residual Solvents
This method is based on standard headspace GC-MS protocols for residual solvent analysis and should be validated for the specific solvents used in the synthesis of this compound.
| Parameter | Recommended Condition |
| GC Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness |
| Oven Program | 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min |
| Injector Temp | 140 °C |
| Carrier Gas | Helium, constant flow ~3.5 mL/min |
| Headspace Sampler | Vial Equilibration Temp: 80 °C; Time: 60 min |
| MS Detector | Scan range: 35-350 amu; Ionization: Electron Ionization (EI) at 70 eV[15] |
| Sample Preparation | Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal. |
NMR Sample Preparation for Structural Elucidation
This protocol is for preparing an isolated impurity for NMR analysis.
-
Drying: Ensure the isolated impurity is completely dry by placing it under a high vacuum for several hours to remove residual solvents.
-
Solvent Selection: Choose a deuterated solvent in which the impurity is fully soluble. DMSO-d6 is a good starting point for polar, acidic compounds.
-
Preparation: Accurately weigh approximately 1-5 mg of the dried impurity. Dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to elucidate the structure.[4]
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 10. rroij.com [rroij.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-[(Dimethylamino)sulfonyl]benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-[(Dimethylamino)sulfonyl]benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method is the reaction of 4-(chlorosulfonyl)benzoic acid with dimethylamine. This reaction is a nucleophilic acyl substitution at the sulfonyl group, where the dimethylamine displaces the chloride. A base is typically added to neutralize the hydrochloric acid generated during the reaction.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
Choice of Base: The base scavenges the HCl produced. Tertiary amines like triethylamine or pyridine are commonly used. The stoichiometry and strength of the base are crucial.
-
Solvent: The solvent must be inert to the reactants and capable of dissolving the starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.
-
Reaction Temperature: The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.
-
Stoichiometry of Dimethylamine: Using a slight excess of dimethylamine can help drive the reaction to completion.
-
Water Content: The starting materials and solvent should be anhydrous, as 4-(chlorosulfonyl)benzoic acid is sensitive to moisture and can hydrolyze.
Q3: What are the likely impurities in my final product?
A3: Common impurities can include:
-
Unreacted 4-(chlorosulfonyl)benzoic acid: This can occur if the reaction does not go to completion.
-
4-Sulfobenzoic acid: This is the product of the hydrolysis of 4-(chlorosulfonyl)benzoic acid. Its presence indicates that moisture was present in the reaction.
-
Salts: The hydrochloride salt of dimethylamine or the tertiary amine base will be present after the reaction. These are typically removed during the work-up.
-
Solvent Residues: Residual solvents from the reaction or purification steps may be present.
Q4: Which purification methods are most effective for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Aqueous Work-up: An initial work-up with dilute acid and water can remove unreacted dimethylamine and base salts.
-
Recrystallization: This is a highly effective method for purifying the solid product. A common solvent system is an ethanol/water mixture.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to improve the peak shape of the carboxylic acid.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction has not proceeded (starting material remains) | 1. Inactive 4-(chlorosulfonyl)benzoic acid (hydrolyzed).2. Insufficiently reactive dimethylamine.3. Reaction temperature is too low. | 1. Use fresh or properly stored 4-(chlorosulfonyl)benzoic acid. Ensure all glassware and solvents are dry.2. Use a fresh source of dimethylamine. Ensure the correct stoichiometry is used (a slight excess can be beneficial).3. Allow the reaction to stir at room temperature for a longer period or gently warm the reaction mixture. Monitor progress by TLC. |
| Low yield of isolated product | 1. Incomplete reaction.2. Product lost during work-up.3. Sub-optimal reaction conditions. | 1. Increase reaction time or temperature. Consider using a more efficient base.2. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. Be cautious not to use an excessive volume of washing solutions.3. Refer to the Data Presentation section to optimize solvent, base, and temperature. |
Product Contains Impurities
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of 4-sulfobenzoic acid | Hydrolysis of 4-(chlorosulfonyl)benzoic acid due to moisture. | 1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Add the 4-(chlorosulfonyl)benzoic acid solution to the amine solution to minimize its contact time with any trace moisture before reacting. |
| Product is an oil or does not crystallize | 1. High concentration of impurities.2. The boiling point of the recrystallization solvent is higher than the melting point of the product.3. Cooling during recrystallization was too rapid. | 1. Purify the crude material by column chromatography before attempting recrystallization.2. Choose a recrystallization solvent with a lower boiling point.3. Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored impurities in the final product | Co-crystallization of colored byproducts. | Add activated charcoal to the hot solution during recrystallization and perform a hot filtration to remove the charcoal and adsorbed impurities. |
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of sulfonamide formation reactions. While specific data for this compound is not extensively published, these trends from analogous reactions provide a strong basis for optimization.
Table 1: Effect of Solvent on Sulfonamide Yield (Illustrative)
| Solvent | Dielectric Constant (20°C) | Typical Yield Range (%) | Comments |
| Dichloromethane (DCM) | 9.1 | 85-95% | Good solubility for starting materials, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 80-90% | Good solvent, but must be anhydrous. |
| Acetonitrile | 37.5 | 75-85% | More polar, can sometimes lead to side reactions. |
| Toluene | 2.4 | 70-80% | Less polar, may require longer reaction times or heating. |
Table 2: Effect of Base on Sulfonamide Yield (Illustrative)
| Base | pKa of Conjugate Acid | Stoichiometry (Equivalents) | Typical Yield Range (%) | Comments |
| Triethylamine (TEA) | 10.75 | 1.1 - 1.5 | 85-95% | Common and effective. Easy to remove. |
| Pyridine | 5.25 | 1.1 - 2.0 | 80-90% | Also acts as a nucleophilic catalyst. Can be harder to remove. |
| Diisopropylethylamine (DIPEA) | 11.0 | 1.1 - 1.5 | 85-95% | A non-nucleophilic base, good for sensitive substrates. |
| Sodium Bicarbonate (aq.) | 10.33 (apparent) | Excess | 70-85% | Used in Schotten-Baumann conditions. Risk of sulfonyl chloride hydrolysis. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of the target compound.
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: To the cooled solution, add triethylamine (1.2 eq) followed by the slow, dropwise addition of a 2.0 M solution of dimethylamine in THF (1.1 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Stability issues and degradation of 4-[(Dimethylamino)sulfonyl]benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of 4-[(Dimethylamino)sulfonyl]benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1] Avoid exposure to moisture and light. For long-term storage, refrigeration is recommended.
Q2: Is this compound stable in aqueous solutions?
A2: While generally stable, the stability of this compound in aqueous solutions can be influenced by pH and temperature. The sulfonylamide group may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. The benzoic acid moiety is generally stable but can undergo degradation under harsh conditions.
Q3: Can this compound degrade upon exposure to light?
A3: Yes, aromatic compounds containing a benzoic acid group can be susceptible to photodegradation, especially under UV irradiation.[2][3][4] It is advisable to protect solutions of this compound from light to prevent potential degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on its chemical structure, potential degradation could occur at the sulfonylamide bond or the benzoic acid group.
-
Hydrolysis of the sulfonylamide bond: Under acidic or basic conditions, this could lead to the formation of 4-aminobenzoic acid and dimethylsulfamic acid.
-
Decarboxylation of the benzoic acid: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.[3][4]
-
Photodegradation: UV light exposure could lead to the formation of various photolytic byproducts.[2][3][4]
Troubleshooting Guide
Use the following guide to troubleshoot common issues that may be related to the stability of this compound.
References
Technical Support Center: Optimizing Crystallization of 4-[(Dimethylamino)sulfonyl]benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the crystallization of 4-[(Dimethylamino)sulfonyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Key properties are summarized below. Understanding these is crucial for designing a successful crystallization process.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄S | PubChem[1] |
| Molecular Weight | 244.27 g/mol | PubChem[1] |
| IUPAC Name | 4-(dimethylsulfamoylamino)benzoic acid | PubChem[1] |
| CAS Number | 90250-68-3 | PubChem[1] |
Q2: Which solvents should I consider for the crystallization of this compound?
Solvent Selection Strategy: A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Good Solvents (for initial dissolution): Polar aprotic solvents like DMSO and DMF, and alcohols such as ethanol and methanol are likely to be effective.
-
Anti-Solvents (to induce precipitation): Non-polar solvents in which the compound is poorly soluble, such as hexanes or heptane, or a solvent in which the compound has low solubility like water, can be used as anti-solvents.
Q3: What are the common problems encountered during the crystallization of this compound?
Common issues include:
-
No crystal formation: The solution may be too dilute or supersaturation has not been achieved.
-
"Oiling out": The compound separates as a liquid instead of a solid. This can occur if the cooling is too rapid or if the boiling point of the solvent is higher than the melting point of the solute.
-
Poor crystal quality: Formation of small, needle-like, or aggregated crystals can be due to a high rate of nucleation or the presence of impurities.
-
Low yield: This can result from using too much solvent or incomplete crystallization.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common crystallization problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent).2. Cooling is too slow or not cold enough.3. Nucleation is inhibited. | 1. Evaporate some of the solvent to increase the concentration.2. If using an anti-solvent, add more to decrease solubility.3. Cool the solution in an ice bath.4. Scratch the inside of the flask with a glass rod to create nucleation sites.5. Add a seed crystal of the pure compound. |
| "Oiling Out" | 1. The compound's melting point is lower than the solution temperature.2. Cooling is too rapid.3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.2. Try a solvent with a lower boiling point.3. Further purify the compound before crystallization. |
| Poor Crystal Quality | 1. Nucleation rate is too high.2. Presence of impurities.3. Rapid cooling or evaporation. | 1. Decrease the level of supersaturation by using more solvent or cooling more slowly.2. Ensure the starting material has high purity.3. Try a different solvent or a solvent mixture. |
| Low Yield | 1. Too much solvent was used.2. Crystals were filtered before crystallization was complete. | 1. If the mother liquor is still available, concentrate it to recover more compound.2. Ensure the solution is cooled sufficiently and for an adequate amount of time. |
Experimental Protocols
Note: The following protocols are general guidelines and should be optimized for this compound based on preliminary solvent screening experiments.
Cooling Crystallization
This technique is suitable when the compound's solubility is significantly temperature-dependent in a chosen solvent.
Methodology:
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., ethanol, methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Anti-Solvent Crystallization
This method is effective when the compound is soluble in one solvent but insoluble in another, and the two solvents are miscible.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., DMSO, DMF) at room temperature.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., water, heptane) dropwise to the solution with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Continue to stir for a period to allow for complete crystal formation. If needed, cool the mixture in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Crystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common crystallization problems.
Key Parameters in Crystallization Optimization
Caption: Relationship between key parameters and final crystal properties.
References
4-[(Dimethylamino)sulfonyl]benzoic acid side product identification and removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis, purification, and analysis of 4-[(Dimethylamino)sulfonyl]benzoic acid. The information is designed to help you identify and remove potential side products, ensuring the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. It begins with the chlorosulfonation of a suitable benzoic acid precursor, followed by the reaction of the resulting sulfonyl chloride with dimethylamine. A common starting material is 4-(chlorosulfonyl)benzoic acid, which is commercially available or can be synthesized. The reaction with dimethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, yields the desired product.
Q2: What are the most common side products or impurities I should be aware of during the synthesis?
During the synthesis of this compound, several side products and impurities can arise:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 4-(chlorosulfonyl)benzoic acid in your crude product.
-
Hydrolysis Product: 4-(Chlorosulfonyl)benzoic acid is sensitive to moisture and can hydrolyze to form 4-sulfobenzoic acid, a highly polar impurity.
-
Dimethylamine Hydrochloride: The reaction between 4-(chlorosulfonyl)benzoic acid and dimethylamine produces hydrochloric acid, which will react with excess dimethylamine to form dimethylamine hydrochloride salt.
-
Disulfonated Products: Under harsh chlorosulfonation conditions for the precursor, disulfonated benzoic acid species can be formed, though these are typically minor impurities.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable mobile phase for this analysis would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or ethanol. For acidic compounds, adding a small amount of acetic acid to the eluent can improve spot shape.[1]
Q4: What are the recommended methods for purifying the crude product?
The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles. Ethanol/water mixtures are often a good starting point for recrystallization of benzoic acid derivatives.[2]
-
Column Chromatography: For separating the product from impurities with different polarities, silica gel column chromatography is a powerful technique. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. Adding a small percentage of acetic acid to the mobile phase can improve the separation of acidic compounds.[2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature, or adding a slight excess of dimethylamine. |
| Hydrolysis of the starting material. | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product loss during workup. | The product is a carboxylic acid and will be soluble in aqueous base. During an aqueous workup, ensure the pH is adjusted to be acidic (pH < 4) to precipitate the product before filtration. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Removal Strategy |
| 4-(Chlorosulfonyl)benzoic acid (Starting Material) | Can be detected by TLC as a separate spot. It will have a different retention time in HPLC analysis. | Recrystallization: This impurity is generally less polar than the product and may be removed by recrystallization. Column Chromatography: Easily separated by silica gel chromatography. |
| 4-Sulfobenzoic acid (Hydrolysis Product) | This is a highly polar compound and will likely have a very low Rf value on TLC, sticking to the baseline. It is soluble in water.[3][4] | Aqueous Wash: Washing the crude product with cold water can help remove this water-soluble impurity. Recrystallization: Due to its high polarity, it should be effectively removed by recrystallization from a suitable organic solvent system. |
| Dimethylamine Hydrochloride | This is a salt and is highly soluble in water. | Aqueous Wash: Thoroughly wash the crude product with water during the workup to remove this salt. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general protocol and may require optimization based on your specific lab conditions and reagents.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Amine Addition: Cool the solution in an ice bath. Slowly add a solution of dimethylamine (2.2 eq, either as a solution in a solvent or as a gas) and a non-nucleophilic base like triethylamine (1.1 eq) to the cooled solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by adding water. Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water. Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system. A good starting point is an ethanol/water mixture.
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: A good starting eluent is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis of the crude material. Adding 0.5-1% acetic acid to the eluent can improve the peak shape.[2]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Start with a less polar eluent and gradually increase the polarity to elute the product. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| This compound | C₉H₁₁NO₄S | 229.25 | Moderately Polar |
| 4-(Chlorosulfonyl)benzoic acid | C₇H₅ClO₄S | 220.63 | More Polar than product |
| 4-Sulfobenzoic acid | C₇H₆O₅S | 202.19 | Highly Polar[5] |
Visualizations
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid | C9H12N2O4S | CID 653734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 5. CAS 18364-71-1: 4-[(DIMETHYLAMINO)METHYL]BENZOIC ACID [cymitquimica.com]
Validation & Comparative
A Comparative Guide to 4-[(Dimethylamino)sulfonyl]benzoic Acid and Other Sulfonylbenzoic Acids for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related compounds is paramount for designing effective therapeutic agents. This guide provides an objective comparison of 4-[(Dimethylamino)sulfonyl]benzoic acid and other key sulfonylbenzoic acids, supported by experimental data and detailed protocols.
The sulfonylbenzoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a wide array of biological activities. By modifying the substituent on the sulfonyl group, researchers can fine-tune the physicochemical and pharmacological properties of these molecules. This guide focuses on a comparative analysis of this compound against its unsubstituted parent compound, 4-sulfamoylbenzoic acid, and its more lipophilic analogues, 4-[(diethylamino)sulfonyl]benzoic acid and the well-known uricosuric agent, Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid).
Physicochemical Properties: A Comparative Overview
The nature of the N-alkyl substituents on the sulfamoyl group significantly influences the physicochemical properties of sulfonylbenzoic acids, which in turn affects their pharmacokinetic and pharmacodynamic profiles. Key properties are summarized in the table below.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 4-Sulfamoylbenzoic acid | [Image of 4-Sulfamoylbenzoic acid structure] | C₇H₇NO₄S | 201.20[1] | 285-295[2] | 3.50[3] |
| This compound | [Image of this compound structure] | C₉H₁₁NO₄S | 229.25 | Data not available | Data not available |
| 4-[(Diethylamino)sulfonyl]benzoic acid | [Image of 4-[(diethylamino)sulfonyl]benzoic acid structure] | C₁₁H₁₅NO₄S | 257.31 | Data not available | Data not available |
| Probenecid (4-[(Dipropylamino)sulfonyl]benzoic acid) | [Image of Probenecid structure] | C₁₃H₁₉NO₄S | 285.36[4] | 194-196[4] | 3.4[4] |
Biological Activity: A Focus on Uricosuric Effects
A prominent therapeutic application of sulfonylbenzoic acid derivatives is the management of hyperuricemia and gout. This is primarily achieved through the inhibition of the urate transporter 1 (URAT1), a protein located in the renal proximal tubules responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting URAT1, these compounds increase the excretion of uric acid, thereby lowering its concentration in the blood.
Probenecid is a classic example of a uricosuric agent that functions through this mechanism. The inhibitory potency of various sulfonylbenzoic acids against URAT1 can be quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Target | IC₅₀ (µM) |
| Probenecid | Human URAT1 | 165 |
| Benzbromarone (Reference) | Human URAT1 | 0.0372 |
| Lesinurad (Reference) | Human URAT1 | 30.0 |
Note: Comparative IC₅₀ values for 4-sulfamoylbenzoic acid, this compound, and 4-[(diethylamino)sulfonyl]benzoic acid against URAT1 from the same study are not available in the reviewed literature.
The data indicates that while Probenecid is an effective URAT1 inhibitor, other compounds like benzbromarone exhibit significantly higher potency. The variation in the alkyl substituents on the sulfamoyl nitrogen plays a crucial role in the binding affinity to the URAT1 transporter.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the URAT1 signaling pathway and a general workflow for assessing URAT1 inhibition.
References
Comparative Efficacy of 4-[(Dimethylamino)sulfonyl]benzoic Acid Derivatives: A Guide for Researchers
A detailed analysis of the biological activities of 4-[(Dimethylamino)sulfonyl]benzoic acid and its related derivatives reveals a class of compounds with significant potential in antimicrobial, anti-inflammatory, and enzyme-inhibiting applications. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and professionals in drug development.
Derivatives of this compound, a subset of the broader 4-sulfamoylbenzoic acid class, have been synthesized and evaluated for a range of biological activities. These compounds share a common structural scaffold but exhibit diverse pharmacological profiles based on the nature of the substituents on the sulfonamide nitrogen. This comparative study consolidates available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to provide a comprehensive resource for further research and development.
Data Presentation: A Comparative Analysis of Biological Activities
The biological efficacy of various 4-sulfamoylbenzoic acid derivatives has been quantified against different targets. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) reported in recent studies.
Table 1: Anti-Inflammatory Activity of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as cPLA2α Inhibitors
| Compound | Substituent on Sulfonamide Nitrogen | cPLA2α Inhibition IC50 (µM) |
| Derivative 1 | N,N-dibenzyl | > 33 |
| Derivative 2 | N-benzyl-N-phenyl | 12 |
| Derivative 3 | N-(naphthalen-2-ylmethyl)-N-phenyl | 5.8 |
| Derivative 4 | N-(4-chlorobenzyl)-N-phenyl | 1.4 |
Table 2: h-NTPDase Inhibitory Activity of Sulfamoyl-Benzamide Derivatives
| Compound | Substituent | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| Derivative A | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | 0.13 ± 0.01 | - | - |
| Derivative B | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.27 ± 0.08 | - | - |
| Derivative C | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - |
| Derivative D | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| Derivative E | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |
Data presented as mean ± standard deviation.[1]
Table 3: Antimicrobial Activity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [2]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Derivative X | Staphylococcus aureus ATCC 6538 | 125 |
| Bacillus subtilis ATCC 6683 | 125 | |
| Escherichia coli ATCC 25922 | > 500 | |
| Pseudomonas aeruginosa ATCC 27853 | > 500 | |
| Derivative Y | Staphylococcus aureus ATCC 6538 | > 500 |
| Bacillus subtilis ATCC 6683 | > 500 | |
| Escherichia coli ATCC 25922 | > 500 | |
| Pseudomonas aeruginosa ATCC 27853 | > 500 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
The synthesis of these derivatives is typically achieved through a two-step process:
-
Chlorosulfonation of a Benzoic Acid Derivative: The starting benzoic acid is reacted with chlorosulfonic acid to produce the corresponding 4-(chlorosulfonyl)benzoic acid.
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine to yield the desired N-substituted 4-sulfamoylbenzoic acid derivative.[3]
In Vitro Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay
The inhibitory activity against cPLA2α is determined by measuring the release of arachidonic acid from radiolabeled cell membranes. Human monocytic leukemia (U937) cells are typically used as the enzyme source. The cells are incubated with the test compounds, and the amount of released [³H]arachidonic acid is quantified by liquid scintillation counting. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in arachidonic acid release.
In Vitro h-NTPDase Inhibition Assay
The inhibitory effect on human nucleoside triphosphate diphosphohydrolases (h-NTPDases) is assessed using a malachite green-based colorimetric assay.[1] This method quantifies the inorganic phosphate released from the hydrolysis of ATP or ADP by the enzyme. The reaction is performed in the presence of the test compound, and the absorbance of the malachite green-phosphate complex is measured spectrophotometrically. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with a standardized suspension of the target bacterial strain. The plates are incubated, and the MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[2]
Visualization of Pathways and Workflows
Signaling Pathways
The biological activities of these derivatives can be understood through their interaction with specific signaling pathways.
References
Comparative Efficacy of 4-[(Dimethylamino)sulfonyl]benzoic acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 4-[(Dimethylamino)sulfonyl]benzoic acid. Due to the limited direct experimental data on this specific compound, this guide leverages data from the structurally similar and well-characterized compound, Probenecid (4-[(Dipropylamino)sulfonyl]benzoic acid), as a primary benchmark. Additionally, the potential antimicrobial properties of sulfonamide benzoic acid derivatives are explored.
Introduction to this compound
This compound is a sulfonamide derivative. While literature suggests its potential as an antimicrobial agent, extensive validation of its biological activities in various assays is not widely published.[1] To provide a useful comparative framework, this guide focuses on the known biological activities of Probenecid, a closely related molecule, and the broader antimicrobial potential of the sulfonamide benzoic acid chemical class.
Comparative Analysis with Probenecid
Probenecid is a well-established uricosuric agent used in the treatment of gout and hyperuricemia.[2] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs) in the kidneys, specifically OAT1, OAT3, and URAT1.[2] This inhibition blocks the reabsorption of uric acid, thereby increasing its excretion.[2] Probenecid is also known to inhibit pannexin 1 channels, which are involved in ATP release and inflammation.[3][4]
Table 1: Comparative Inhibitory Activity of Probenecid on Key Biological Targets
| Target | Assay System | IC50 (µM) | Reference |
| Human URAT1 | URAT1-expressing HEK293 cells | 22 - 31.12 | [5][6] |
| Human OAT1 | OAT1-expressing cells | 12.3 | [7] |
| Human OAT3 | OAT3-expressing cells | 2.8 | [8] |
| Human OATP1B1 | OATP1B1-expressing HEK293 cells | 167 | [9] |
| Human OATP1B3 | OATP1B3-expressing HEK293 cells | 76.0 | [9] |
| Pannexin 1 | Pannexin 1-expressing oocytes | ~150 | [10] |
Potential Antimicrobial Activity
The sulfonamide functional group is the basis for a class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11][12] This mechanism provides a strong rationale for investigating the antimicrobial potential of this compound. Studies on other sulfonamide benzoic acid derivatives have demonstrated antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity of Representative Sulfonamide Derivatives
| Compound | Bacterial Strain | Activity Metric | Value | Reference |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA) | MIC | 32 µg/mL | [13] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | Zone of Inhibition | 15 mm | [14] |
| 4-[(Propylamino)sulfonyl]benzoic acid | Staphylococcus aureus | MBEC | 125 µg/mL | [1] |
Experimental Protocols
Organic Anion Transporter (OAT) and URAT1 Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against OAT1, OAT3, or URAT1 expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., hOAT1, hURAT1).
-
Control (mock-transfected) HEK293 cells.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS)).
-
Radiolabeled substrate (e.g., [³H]-p-aminohippurate for OAT1, [¹⁴C]-uric acid for URAT1).
-
Test compound (this compound) and positive control (Probenecid).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells and control cells into 96-well plates and culture until they form a confluent monolayer.
-
Compound Pre-incubation: Wash the cells with assay buffer. Then, add assay buffer containing various concentrations of the test compound or Probenecid to the wells. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Substrate Uptake: Add the radiolabeled substrate to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Subtract the radioactivity measured in control cells (non-specific uptake) from that in transporter-expressing cells. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Visualizations
Caption: Mechanism of Probenecid on renal urate transporters.
Caption: Workflow for validating biological activity.
References
- 1. 4-[(Propylamino)sulfonyl]benzoic Acid|CAS 10252-65-0 [benchchem.com]
- 2. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xenotech.com [xenotech.com]
- 9. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
Unraveling the Cross-Reactivity Profile of 4-[(Dimethylamino)sulfonyl]benzoic acid in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential cross-reactivity of 4-[(Dimethylamino)sulfonyl]benzoic acid, a sulfamoylbenzoic acid derivative, in various biological assays. By examining the structure-activity relationships of analogous compounds, this document aims to offer predictive insights into the off-target effects of this molecule. The information presented herein is intended to aid researchers in designing more specific assays, interpreting experimental results with greater accuracy, and anticipating potential drug-drug interactions.
Comparative Analysis of Sulfamoylbenzoic Acid Derivatives
The biological activity of this compound is not extensively documented in publicly available literature. However, by analyzing its structural analog, probenecid (4-[(Dipropylamino)sulfonyl]benzoic acid), and other related N-substituted 4-sulfamoylbenzoic acid derivatives, we can infer its likely cross-reactivity profile. The primary targets of this class of compounds include organic anion transporters (OATs), the urate transporter 1 (URAT1), transient receptor potential vanilloid 2 (TRPV2) channels, pannexin 1 (Panx1) channels, and cytosolic phospholipase A2α (cPLA2α).
Inhibition of Organic Anion Transporters (OATs) and URAT1
Probenecid is a well-established inhibitor of OATs, particularly OAT1 and OAT3, which are crucial for the renal excretion of various drugs and endogenous compounds.[1] This inhibition is the basis for its use in increasing the plasma concentration of certain antibiotics.[1] Probenecid also inhibits URAT1, leading to increased uric acid excretion, which is its therapeutic application in the treatment of gout.[2]
The N-substituents on the sulfamoylbenzoic acid scaffold play a critical role in the inhibitory potency against these transporters. While specific data for the dimethylamino substitution is scarce, the general trend suggests that the size and lipophilicity of the alkyl groups influence the interaction with the transporter binding pocket.
Table 1: Comparative Inhibition of Renal Anion Transporters by Probenecid and Related Compounds
| Compound | Target | IC50 (µM) | Primary Application | Reference |
| Probenecid | URAT1 | 5.12 | Gout | [2] |
| Probenecid | OAT1 | >100 (species dependent) | Drug-drug interactions | [3] |
| Probenecid | OAT3 | ~50 | Drug-drug interactions | [2] |
| Benzbromarone | URAT1 | <1 | Gout | [2] |
| Lesinurad | URAT1 | <1 | Gout | [2] |
Note: IC50 values can vary depending on the assay conditions and cell types used.
Modulation of Ion Channels: TRPV2 and Pannexin 1
Recent studies have identified probenecid as an activator of the TRPV2 channel, a non-selective cation channel involved in various physiological processes.[4] This activation leads to an increase in intracellular calcium. Furthermore, probenecid is also known to block pannexin 1 channels, which are involved in ATP release and inflammation.[5] The inhibitory effect on pannexin 1 appears to be independent of its action on P2X7 receptors.[6]
Table 2: Activity of Probenecid on Ion Channels
| Compound | Target | Effect | IC50 / EC50 (µM) | Potential Implication | Reference |
| Probenecid | TRPV2 | Agonist | 31.9 (EC50, rat) | Cardiovascular effects | [7][8] |
| Probenecid | Pannexin 1 | Inhibitor | 203 (IC50, human) | Anti-inflammatory | [6] |
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cPLA2α, a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid.[9][10] The structure-activity relationship studies in this area indicate that the nature of the N-substituents significantly impacts the inhibitory potency. While direct data for the dimethylamino analog is not available, the exploration of various aromatic and aliphatic substituents provides a framework for predicting its potential activity.
Table 3: Inhibition of cPLA2α by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
| N-Substituent | IC50 (µM) | Reference |
| N,N-dibenzyl | >33 | [10] |
| N-phenyl, N-benzyl | 12 | [9] |
| N-(naphthalen-2-ylmethyl) | >33 | [10] |
| N-(4-chlorophenyl), N-benzyl | 12 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the cross-reactivity of this compound.
URAT1 Inhibition Assay ([¹⁴C]uric acid uptake)
This assay determines the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells expressing the URAT1 transporter.[11]
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Mock-transfected HEK293 cells (control)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]uric acid
-
Test compound (this compound) and reference inhibitors (e.g., probenecid, benzbromarone)
-
Cell Lysis Buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and mock cells in appropriate medium. Seed cells into 24-well plates and grow to confluence.
-
Assay Preparation: Prepare serial dilutions of the test and reference compounds in HBSS. Prepare the uptake solution containing [¹⁴C]uric acid in HBSS.
-
Inhibition Assay: a. Wash cell monolayers with pre-warmed HBSS. b. Pre-incubate cells with HBSS containing the test compound or vehicle for 10-15 minutes at 37°C. c. Initiate uptake by adding the [¹⁴C]uric acid uptake solution. Incubate for 5 minutes at 37°C. d. Terminate the reaction by aspirating the uptake solution and washing the cells with ice-cold HBSS.
-
Quantification: a. Lyse the cells and transfer the lysate to scintillation vials. b. Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
TRPV2 Activation Assay (Calcium Influx)
This assay measures the ability of a test compound to activate TRPV2 channels, leading to an influx of calcium into the cells.[12][13]
Materials:
-
HEK293 cells stably expressing human TRPV2 (hTRPV2-HEK293)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, GCaMP6m)
-
Assay buffer (e.g., HBSS with calcium)
-
Test compound and reference agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB), Cannabidiol)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Plating: Seed hTRPV2-HEK293 cells into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Measure the baseline fluorescence. Add a known TRPV2 agonist to activate the channel and monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the increase in intracellular calcium in response to the test compound and determine the EC50 value. To test for inhibitory activity, pre-incubate with the test compound before adding a known agonist.
Pannexin 1 Inhibition Assay (Dye Uptake)
This assay assesses the ability of a test compound to block the uptake of a fluorescent dye through pannexin 1 channels.[14][15]
Materials:
-
Cells expressing pannexin 1 (e.g., J774 macrophages or transfected HEK293 cells)
-
Cell-impermeant fluorescent dye (e.g., YO-PRO-1, ethidium bromide)
-
Assay buffer (e.g., PBS)
-
Pannexin 1 activator (e.g., BzATP for P2X7-dependent activation)
-
Test compound and reference inhibitor (e.g., probenecid, carbenoxolone)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with the test compound or vehicle for a specified period.
-
Dye Uptake: Add the fluorescent dye along with a pannexin 1 activator to the cells.
-
Fluorescence Measurement: Monitor the increase in intracellular fluorescence over time using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the rate of dye uptake and the percentage of inhibition by the test compound to determine the IC50 value.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Inhibition of renal anion transporters by sulfamoylbenzoic acid derivatives.
Caption: General workflow for in vitro cell-based inhibition/activation assays.
Conclusion
While direct experimental data on the cross-reactivity of this compound is limited, a comparative analysis of its structural analogs provides valuable predictive insights. Based on the known activities of probenecid and other N-substituted 4-sulfamoylbenzoic acids, it is plausible that this compound will exhibit inhibitory activity against organic anion transporters (OAT1, OAT3, URAT1) and pannexin 1, and potentially agonistic activity at TRPV2 channels. Furthermore, it may possess inhibitory effects on cPLA2α.
Researchers working with this compound should be aware of these potential off-target activities and consider implementing a panel of counter-screens, such as those detailed in this guide, to ascertain the selectivity profile of their compound. Such a proactive approach will lead to more robust and reliable experimental outcomes and a better understanding of the compound's true biological effects.
References
- 1. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into TRPV2 activation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 7. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Transient Receptor Potential Vanilloid 2 (TRPV2) Channel Facilitates Virus Infection Through the Ca2+‐LRMDA Axis in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Comparative Analysis of 4-[(Dimethylamino)sulfonyl]benzoic Acid Analogs
For Immediate Release
[City, State] – In the continuous quest for novel therapeutic agents, researchers and drug development professionals are increasingly focusing on the versatile scaffold of 4-[(dimethylamino)sulfonyl]benzoic acid. Analogs of this compound have demonstrated promising efficacy in various therapeutic areas, particularly as anti-inflammatory and antimicrobial agents. This guide provides an objective comparison of the performance of these analogs, supported by experimental data, to aid in the advancement of drug discovery and development.
Efficacy in Anti-Inflammatory Applications
A significant area of investigation for these analogs is their potential to inhibit cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. Inhibition of cPLA2α prevents the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. The efficacy of various N-substituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors has been evaluated, with inhibitory concentrations (IC50) providing a quantitative measure of their potency.
Comparative Efficacy of Analogs as cPLA2α Inhibitors
| Compound | Substituent on Sulfonamide Nitrogen | IC50 (µM)[1][2][3] |
| 1 | N,N-Dimethyl | > 33 |
| 2 | N-Phenyl | > 33 |
| 3 | N-Benzyl | > 33 |
| 4 | N-(Naphthalen-1-ylmethyl) | > 33 |
| 5 | N-(Naphthalen-2-ylmethyl) | 28 |
| 6 | N-(4-Chlorobenzyl) | 12 |
| 7 | N-(Indol-3-ylethyl) | > 33 |
| 8 | N-(Indol-3-ylethyl), N-(2,4-Dichlorobenzyl) | 0.66 |
| 9 | N-(Indol-3-ylethyl), N-(2-(Boc-amino)ethyl) | 0.25 |
Efficacy in Antimicrobial and Antibiofilm Applications
Derivatives of 4-sulfamoylbenzoic acid have also been explored for their antimicrobial and antibiofilm properties. These compounds are of particular interest due to the rise of antibiotic-resistant bacterial strains. The minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) are key parameters used to quantify their effectiveness.
Antimicrobial and Antibiofilm Activity of Selected Analogs
| Compound | Target Organism | Activity | Value (µg/mL) |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | MIC | 125[4] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | MIC | 125[4] |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | MBEC | 125[4] |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | MBEC | 125[4] |
Experimental Protocols
Determination of cPLA2α Inhibitory Activity
The inhibitory activity of the compounds against cPLA2α was determined by measuring the release of radiolabeled arachidonic acid from phosphatidylcholine vesicles. The assay was performed using purified porcine platelet cPLA2α.
-
Enzyme and Substrate Preparation: Recombinant human cPLA2α is purified from a suitable expression system. The substrate, 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine, is incorporated into unilamellar vesicles.
-
Assay Procedure: The test compounds, dissolved in DMSO, are pre-incubated with the enzyme in an assay buffer containing HEPES, CaCl₂, and bovine serum albumin.
-
Initiation and Termination: The reaction is initiated by the addition of the substrate vesicles. After a defined incubation period at a controlled temperature, the reaction is terminated by the addition of a quenching solution.
-
Quantification: The released [¹⁴C]arachidonic acid is separated from the unreacted substrate by lipid extraction and thin-layer chromatography. The radioactivity of the spot corresponding to arachidonic acid is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds was evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Standard and clinical isolates of relevant bacterial species are used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density, and the inoculum is standardized to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are serially diluted in cation-adjusted Mueller-Hinton broth.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
The ability of the compounds to eradicate pre-formed biofilms is assessed using a modified microtiter plate method.
-
Biofilm Formation: Bacterial biofilms are allowed to form in the wells of a microtiter plate over a period of 24-48 hours.
-
Compound Treatment: The planktonic cells are removed, and the wells are washed. Fresh medium containing serial dilutions of the test compounds is then added to the wells with the established biofilms.
-
Incubation: The plates are incubated for a further 24 hours.
-
MBEC Determination: After incubation, the wells are washed, and the viability of the remaining biofilm-associated cells is assessed using a viability stain (e.g., resazurin or crystal violet). The MBEC is the lowest concentration of the compound that results in a significant reduction in the viability of the biofilm cells.
Visualizing the Mechanism of Action
To illustrate the therapeutic target of the anti-inflammatory analogs, the following diagram depicts the arachidonic acid cascade and the site of action of cPLA2α inhibitors.
References
A Comparative Guide to Stability-Indicating HPLC and Alternative Analytical Methods for 4-[(Dimethylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(Dimethylamino)sulfonyl]benzoic acid with other potential analytical techniques. The information presented is grounded in established analytical principles and data from similar compounds, offering a robust framework for method development and validation in a pharmaceutical setting.
High-Performance Liquid Chromatography (HPLC): A Superior Method for Stability Assessment
A stability-indicating analytical method is crucial for the determination of a drug substance's stability under various environmental conditions. It provides assurance that the analytical procedure can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For a molecule like this compound, HPLC stands out as the premier technique due to its high resolving power, sensitivity, and specificity.
Proposed Stability-Indicating HPLC Method
Based on the analysis of similar aromatic and sulfonamide-containing compounds, a robust stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient Elution | 30% Acetonitrile, increasing to 70% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Method Validation and Performance Data
The proposed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following table summarizes the expected performance data based on typical validation results for similar small molecule pharmaceuticals.
| Validation Parameter | Acceptance Criteria | Expected Results |
| Specificity | No interference from blanks, impurities, or degradation products at the retention time of the analyte. | The method is specific for this compound. |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | 50% - 150% of the target concentration | 25 µg/mL - 75 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | The method is robust. |
Experimental Protocols
Forced Degradation Studies (Specificity)
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies expose the drug substance to harsh conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 1 mg/mL of this compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of this compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is exposed to 105°C for 48 hours.
-
Photolytic Degradation: The solid drug substance is exposed to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
Following exposure, the stressed samples are diluted to a suitable concentration and analyzed by the HPLC method to ensure that all degradation product peaks are well-resolved from the main analyte peak.
Preparation of Solutions for Linearity, Accuracy, and Precision
-
Stock Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in the diluent in a 50 mL volumetric flask.
-
Linearity: Prepare a series of at least five concentrations from the stock solution, typically ranging from 50% to 150% of the nominal analytical concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
-
Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with known amounts of the drug substance.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed for the quantitative analysis of this compound, particularly for less stringent applications like raw material identification or in-process controls.
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC | Separation based on partitioning between a stationary and a mobile phase. | High specificity, sensitivity, and ability to separate impurities and degradation products. | Requires more complex instrumentation and method development. | Stability studies, purity testing, and impurity quantification. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Non-specific; any substance that absorbs at the same wavelength will interfere. Not stability-indicating. | Quick assays of the pure drug substance and in-process controls. |
| Titration | Neutralization reaction between the acidic analyte and a standard base. | Simple, cost-effective, and provides high accuracy for bulk assay. | Non-specific; titrates any acidic impurity. Not suitable for low concentrations. | Assay of the bulk drug substance. |
Workflow for Stability-Indicating HPLC Method Development and Validation
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Validating the Mechanism of Action of 4-[(Dimethylamino)sulfonyl]benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 4-[(Dimethylamino)sulfonyl]benzoic acid. Due to the limited direct experimental data on this compound, we draw comparisons with structurally similar and functionally related molecules, primarily Probenecid, to propose a putative mechanism of action and a comprehensive validation strategy. The following sections detail the proposed targets, compare it with known inhibitors, and provide detailed experimental protocols to elucidate its pharmacological profile.
Proposed Mechanism of Action and Key Molecular Targets
Based on structural analogy to the well-characterized uricosuric agent Probenecid, this compound is hypothesized to act as an inhibitor of several key membrane transporters involved in renal organic anion transport and cellular signaling. The primary proposed targets include:
-
Urate Transporter 1 (URAT1): A key transporter in the renal proximal tubules responsible for the reabsorption of uric acid from the urine back into the blood.[1][2][3] Inhibition of URAT1 is a primary mechanism for increasing uric acid excretion and lowering serum urate levels, a therapeutic strategy for gout.[1][2][3]
-
Organic Anion Transporters 1 and 3 (OAT1 and OAT3): These transporters are crucial for the secretion of a wide range of endogenous and exogenous organic anions, including many drugs, from the blood into the renal tubules.[1][4] Inhibition of OAT1 and OAT3 can lead to drug-drug interactions by altering the pharmacokinetics of co-administered drugs.[4][5][6] Probenecid is a known inhibitor of both OAT1 and OAT3.[1][2]
-
ATP-Binding Cassette Subfamily G Member 2 (ABCG2): Also known as Breast Cancer Resistance Protein (BCRP), ABCG2 is an efflux transporter that plays a role in multidrug resistance in cancer and limits the distribution of drugs to tissues like the brain.[7][8] Some uricosuric agents have been shown to interact with ABCG2.
-
Pannexin-1 (PANX1): These are channel-forming glycoproteins that mediate the release of ATP and other small molecules, playing a role in inflammation and cellular communication.[9][10][11][12] Probenecid is a known inhibitor of Pannexin-1 channels, which may contribute to its anti-inflammatory effects in gout.[9][13][14]
The proposed primary mechanism of action is the inhibition of renal transporters, leading to a uricosuric effect, with potential secondary effects on other transporters and channels influencing drug interactions and inflammation.
Comparative Analysis with Alternative Inhibitors
To provide context for the validation of this compound, its potential inhibitory profile is compared with established inhibitors of the proposed target proteins.
| Target | Inhibitor Class | Representative Inhibitors | Reported IC50/Ki Values | Key Characteristics |
| URAT1 | Uricosurics | Probenecid | ~150 µM (for hURAT1)[13] | Non-selective anion transporter inhibitor.[2] |
| Lesinurad | IC50: 7.3 µM | Selective URAT1 inhibitor.[15] | ||
| Dotinurad | IC50: 37.2 nM | Potent and selective URAT1 inhibitor.[16] | ||
| OAT1 | General OAT Inhibitors | Probenecid | Competitive inhibitor[1][9] | Broad-spectrum OAT inhibitor. |
| Novobiocin | Potent inhibitor[17] | Also inhibits other transporters. | ||
| Flavonoids | Luteolin | IC50: 0.47 µM[18] | Natural product inhibitor. | |
| OAT3 | General OAT Inhibitors | Probenecid | Competitive inhibitor[1] | Broad-spectrum OAT inhibitor. |
| NSAIDs | Diclofenac | IC50: 6.13 µM[19] | Weak inhibitor.[19] | |
| Flavonoids | Wogonin | IC50: 1.3 µM[19] | Natural product inhibitor. | |
| ABCG2 | Fumitremorgins | Fumitremorgin C | Potent and selective[20] | Reverses chemoresistance in vitro.[8] |
| Tyrosine Kinase Inhibitors | Febuxostat | Stronger than Ko143 and elacridar[21] | Clinically approved for hyperuricemia.[21] | |
| Synthetic Inhibitors | Ko143 | EC90: 23 nM (for mitoxantrone resistance)[21] | Potent but not entirely selective.[21] | |
| Pannexin-1 | Uricosurics | Probenecid | IC50: ~150 µM[11][13] | Non-selective, also targets OATs.[13] |
| Antimalarials | Mefloquine | Nanomolar range[22] | More potent than for gap junctions.[22] | |
| Peptides | 10Panx1 | Reversible inhibition | More specific than small molecules.[14] |
Experimental Protocols for Mechanism of Action Validation
The following experimental protocols are designed to systematically evaluate the interaction of this compound with its putative targets.
In Vitro Transporter Inhibition Assays
Objective: To determine if this compound inhibits the function of URAT1, OAT1, OAT3, and ABCG2.
Methodology:
-
Cell Culture: Utilize stable cell lines overexpressing the human transporters (e.g., HEK293-hURAT1, HEK293-hOAT1, HEK293-hOAT3, and MDCKII-hABCG2).
-
Substrate Uptake/Efflux:
-
For URAT1, OAT1, and OAT3 (uptake transporters):
-
Pre-incubate the cells with varying concentrations of this compound or known inhibitors (positive controls) for 10-15 minutes.
-
Add a radiolabeled or fluorescent substrate specific for each transporter (e.g., [14C]uric acid for URAT1, [3H]para-aminohippuric acid for OAT1, [3H]estrone-3-sulfate for OAT3).
-
Incubate for a short period (2-5 minutes) to measure initial uptake rates.
-
Wash the cells with ice-cold buffer to stop the transport.
-
Lyse the cells and measure the intracellular substrate concentration using a scintillation counter or fluorescence plate reader.
-
-
For ABCG2 (efflux transporter):
-
Load the cells with a fluorescent substrate of ABCG2 (e.g., Hoechst 33342 or pheophorbide A).
-
Incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., Ko143).
-
Measure the intracellular fluorescence over time using a fluorescence plate reader or flow cytometry. Inhibition of efflux will result in higher intracellular fluorescence.
-
-
-
Data Analysis: Calculate the IC50 values for this compound for each transporter by fitting the concentration-response data to a sigmoidal dose-response curve.
Pannexin-1 Channel Activity Assay
Objective: To assess the inhibitory effect of this compound on Pannexin-1 channel function.
Methodology:
-
Dye Uptake Assay:
-
Use a cell line expressing Pannexin-1 (e.g., HEK293-hPANX1 or a cell line with endogenous expression like astrocytes).
-
Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., Probenecid or Mefloquine).
-
Stimulate channel opening using a known activator (e.g., high extracellular potassium, mechanical stress, or a P2X7 receptor agonist if co-expressed).
-
Add a fluorescent dye that can permeate open Pannexin-1 channels (e.g., YO-PRO-1 or ethidium bromide).
-
Measure the intracellular fluorescence using a fluorescence microscope or plate reader.
-
-
ATP Release Assay:
-
Culture Pannexin-1 expressing cells in a low-serum medium.
-
Pre-incubate with the test compound or known inhibitors.
-
Stimulate the cells to induce Pannexin-1-mediated ATP release.
-
Collect the supernatant and measure the ATP concentration using a luciferin-luciferase-based bioluminescence assay.
-
-
Data Analysis: Determine the concentration-dependent inhibition of dye uptake or ATP release and calculate the IC50 value.
Cellular Uric Acid Transport Assay
Objective: To confirm the net effect of this compound on uric acid transport in a more physiologically relevant cell model.
Methodology:
-
Cell Model: Use a polarized renal proximal tubule cell line (e.g., LLC-PK1 or HK-2 cells) that endogenously expresses relevant uric acid transporters.
-
Trans-epithelial Transport:
-
Grow the cells on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.
-
Add [14C]uric acid to either the apical or basolateral chamber.
-
Add varying concentrations of this compound to the appropriate chamber to assess its effect on either reabsorption (apical to basolateral) or secretion (basolateral to apical) of uric acid.
-
Measure the amount of radiolabeled uric acid that has been transported to the opposite chamber over time.
-
-
Data Analysis: Quantify the change in uric acid flux in the presence of the compound compared to the vehicle control.
Visualizations
Signaling Pathways and Experimental Concepts
Caption: Proposed inhibitory mechanisms of this compound.
Caption: Workflow for validating the mechanism of action.
By following this comparative guide and executing the outlined experimental protocols, researchers can effectively validate the mechanism of action of this compound and determine its potential as a therapeutic agent.
References
- 1. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 2. explorationpub.com [explorationpub.com]
- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OAT3 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. longdom.org [longdom.org]
- 9. Probenecid - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 15. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abmole.com [abmole.com]
- 17. scbt.com [scbt.com]
- 18. Flavonoids Are Inhibitors of Human Organic Anion Transporter 1 (OAT1)–Mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-[(Dimethylamino)sulfonyl]benzoic Acid Against Known cPLA2α Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-[(Dimethylamino)sulfonyl]benzoic acid, a member of the N,N-disubstituted 4-sulfamoylbenzoic acid class of compounds, against established inhibitors of cytosolic phospholipase A2α (cPLA2α). As a key enzyme in the inflammatory cascade, cPLA2α is a significant target for the development of novel anti-inflammatory therapeutics. The inhibition of cPLA2α blocks the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.
Introduction to this compound and cPLA2α Inhibition
This compound belongs to a class of compounds identified as inhibitors of cytosolic phospholipase A2α.[1][2] This enzyme is highly specific for phospholipids containing arachidonic acid at the sn-2 position, making it a critical upstream regulator of eicosanoid production.[3][4] The development of potent and selective cPLA2α inhibitors is a major focus in drug discovery for inflammatory diseases.[5] This guide benchmarks the inhibitory potential of this compound against other well-characterized cPLA2α inhibitors.
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 values) of this compound and a selection of known cPLA2α inhibitors. The data is compiled from various in vitro and cellular assays.
| Compound | Chemical Class | Target Enzyme | IC50 Value | Assay Type | Reference |
| This compound | N,N-disubstituted 4-sulfamoylbenzoic acid | cPLA2α | Micromolar activity | Isolated Enzyme (porcine) | Borecki & Lehr, 2022[2] |
| Compound 85 (Borecki & Lehr, 2022) | N-substituted 4-sulfamoylbenzoic acid | cPLA2α | 0.25 µM | Isolated Enzyme (porcine) | Borecki & Lehr, 2022[2][6] |
| WAY-196025 | Indole-based sulfonamide | cPLA2α | 10 nM | Not Specified | BenchChem[5] |
| ASB-14780 | Indole-derived | cPLA2α | 20 nM | Not Specified | BenchChem[5] |
| AVX420 (GK420) | Thiazolyl ketone | cPLA2α | 90 nM | Cellular (Arachidonic Acid Release) | PubMed Central[7] |
| Arachidonyl trifluoromethyl ketone (ATK) | Trifluoromethyl ketone | cPLA2α | 11 µM | Cellular (Bovine Platelets) | PubMed |
Note: The IC50 value for this compound is stated as having "micromolar activity" in the source material, which suggests an IC50 in the low micromolar range. Compound 85 is a more potent, structurally related derivative from the same study.
Signaling Pathway and Experimental Workflow
To understand the context of cPLA2α inhibition, the following diagrams illustrate the arachidonic acid cascade and a general workflow for assessing inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of inhibitory activity data. Below are outlines of common protocols used to assess cPLA2α inhibitors.
Isolated Enzyme Inhibition Assay (Vesicle-Based)
This assay directly measures the effect of an inhibitor on the enzymatic activity of purified cPLA2α.
-
Enzyme Source: Purified recombinant human or porcine cPLA2α. The enzyme used in the study by Borecki and Lehr was isolated from porcine platelets.[2]
-
Substrate Preparation:
-
Prepare vesicles containing a suitable substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC).
-
Include a vesicle-forming lipid like 1,2-dioleoyl-sn-glycerol.
-
-
Assay Buffer: A typical buffer would be HEPES-based, containing NaCl, CaCl2, and DTT to maintain enzyme activity and mimic the reducing environment of the cytosol.
-
Incubation:
-
In a microplate, combine the purified cPLA2α enzyme with varying concentrations of the test inhibitor (e.g., this compound) dissolved in a suitable solvent like DMSO.
-
Initiate the enzymatic reaction by adding the substrate vesicles.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction.
-
Quantify the amount of released arachidonic acid using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2]
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block arachidonic acid release in a cellular context.
-
Cell Culture and Labeling:
-
Culture a suitable cell line (e.g., U937 monocytic cells or synoviocytes) in appropriate media.
-
Label the cellular phospholipids by incubating the cells with [3H]-arachidonic acid for several hours. This incorporates the radioactive tracer into the cell membranes.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified time.
-
-
Cellular Stimulation:
-
Stimulate the cells with an agonist that activates cPLA2α, such as a calcium ionophore (e.g., A23187) or a pro-inflammatory cytokine (e.g., IL-1β).[7]
-
-
Quantification of Arachidonic Acid Release:
-
Collect the cell culture supernatant.
-
Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration compared to the stimulated control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition versus inhibitor concentration.
-
Conclusion
This compound demonstrates micromolar inhibitory activity against cPLA2α. While it serves as a valid starting point for inhibitor design, structural modifications, such as those seen in compound 85 from the same chemical class, can lead to a significant increase in potency to the submicromolar range.[2][6] When benchmarked against other known inhibitors like the indole-based WAY-196025 or the thiazolyl ketone AVX420, which exhibit nanomolar potency, it is evident that further optimization of the 4-sulfamoylbenzoic acid scaffold is necessary to achieve comparable efficacy. The provided experimental protocols offer a framework for conducting such comparative studies to identify and characterize novel and potent cPLA2α inhibitors for therapeutic development.
References
- 1. N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. d-nb.info [d-nb.info]
- 3. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-[(Dimethylamino)sulfonyl]benzoic acid and Related Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4-[(Dimethylamino)sulfonyl]benzoic acid and structurally similar sulfonamide derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related compounds to infer its potential antimicrobial and anti-inflammatory properties. The information is intended to support further research and drug development efforts in this area.
Introduction
This compound belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents. The core structure consists of a benzoic acid moiety with a sulfonamide group at the para position. While noted as a potential antimicrobial agent, detailed public data on its specific in vitro and in vivo efficacy is scarce. This guide, therefore, presents a comparative analysis based on available data for related N-substituted 4-sulfamoylbenzoic acid derivatives to provide a foundational understanding of its potential activities.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and ultimately DNA, so its inhibition leads to a bacteriostatic effect.[1][2]
In Vitro Activity Comparison
| Compound/Derivative | Assay Type | Target Organism/Cell Line | Key Findings | Reference |
| 4-[(Propylamino)sulfonyl]benzoic acid | Minimum Biofilm Eradication Concentration (MBEC) | Staphylococcus aureus | MBEC value of 125 µg/mL, indicating potential to prevent biofilm-related infections. | [3] |
| Derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | Agar Diffusion (Growth Inhibition Zone) | Enterococcus faecium E5 | Inhibition zone of 10-15 mm. | [4] |
| Staphylococcus aureus ATCC 6538 | Inhibition zone of 8-9 mm. | [4] | ||
| Bacillus subtilis ATCC 6683 | Inhibition zone of 9 mm. | [4] | ||
| Candida albicans 393 | Inhibition zone of 8 mm for one derivative. | [4] | ||
| N-sulfonyl anthranilic acids | Anti-inflammatory Assay | Lipopolysaccharide (LPS)-induced RAW264.7 cells | Potent inhibition of interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2). | [5] |
In Vivo Activity Comparison
In vivo data for this compound is not currently available in the public domain. However, studies on other benzoic acid derivatives and sulfonamides provide a basis for potential in vivo applications.
| Compound/Derivative | Animal Model | Study Focus | Key Findings | Reference |
| (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA) | Male Albino Rats | Topical treatment of Staphylococcus aureus skin infection | Significant reduction in viable bacterial count and infection severity, with complete healing after eight days of treatment. | [6] |
| Sodium salt of 4-(O-β-D-glucopyranosyloxy)benzoic acid | Rats | Carrageenan-induced paw edema | Intragastric administration of 20 mg/kg for 7 days decreased the intensity of inflammation. | [7] |
| Sulfonamide Derivatives of Para-Aminobenzoic Acid | Rats | Scopolamine-induced amnesia | A significant reduction in the behavioral impact of scopolamine at a dose of 20 mg/kg. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for future comparative studies.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) of a compound against bacterial strains.
Protocol (based on similar studies[3][4]):
-
Bacterial Strains: Staphylococcus aureus, Enterococcus faecium, Bacillus subtilis.
-
Culture Preparation: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
Microdilution Method (for MIC):
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated for 24 hours at 37°C.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
-
Biofilm Eradication Assay (for MBEC):
-
Biofilms are grown on the pegs of a 96-well plate lid by incubating in a bacterial culture for 24 hours.
-
The lid with the biofilms is then transferred to a plate containing serial dilutions of the test compound.
-
After a 24-hour incubation, the pegs are rinsed and placed in a recovery medium.
-
The MBEC is the lowest concentration of the compound that prevents biofilm regrowth.
-
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 3. 4-[(Propylamino)sulfonyl]benzoic Acid|CAS 10252-65-0 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches [mdpi.com]
A Comparative Guide to the Reproducibility of Antimicrobial Assays Using 4-[(Dimethylamino)sulfonyl]benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the reproducibility of antimicrobial experiments involving 4-[(Dimethylamino)sulfonyl]benzoic acid and structurally related sulfonamide derivatives. While direct quantitative antimicrobial data for this compound is not extensively available in peer-reviewed literature, this document outlines the established experimental protocols and presents comparative data from close analogs to guide researchers in designing reproducible experiments and evaluating performance.
Introduction to this compound
This compound is a member of the sulfonamide class of compounds. Structurally, it features a benzoic acid core with a sulfonamide group, a common scaffold in various therapeutic agents. Sulfonamides are synthetic antimicrobial agents that act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. As mammals obtain folic acid from their diet, this pathway is a selective target for antimicrobial therapy. While noted as a potential antimicrobial agent, the performance of this compound in standardized assays is not well-documented. This guide, therefore, utilizes data from analogous compounds to provide a basis for experimental design and comparison.
Comparative Performance of Sulfonamide Derivatives
To ensure the reproducibility and validity of experimental findings, it is crucial to compare the performance of a test compound against established alternatives. The following table summarizes the antimicrobial activity of various sulfonamide derivatives against Gram-positive bacteria, a common target for this class of compounds. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Test Organism | MIC (µg/mL) | Reference Compound(s) |
| This compound | Not Reported | - | - |
| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | Not specified |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus ATCC 29213 | 32 | Oxacillin |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus ATCC 29213 | 64 | Oxacillin |
| Probenecid (4-[(Dipropylamino)sulfonyl]benzoic acid) | Staphylococcus aureus | 125 (MBEC) | Not specified |
Note: Data for this compound is not available. The compounds listed are structurally related and their performance provides a benchmark for potential antimicrobial activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
Reproducibility in antimicrobial assays is highly dependent on standardized protocols. The following are detailed methodologies for key experiments used to evaluate the efficacy of sulfonamides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
-
Test compound (e.g., this compound)
-
Alternative/reference sulfonamide (e.g., Sulfamethoxazole)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control (e.g., Vancomycin for Gram-positive bacteria)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound and reference compounds in CAMHB in the 96-well plate. The typical concentration range to test for novel compounds might be from 0.125 to 256 µg/mL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including the growth control and positive control wells. The negative control wells should only contain broth.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from all the wells of the MIC plate that show no visible growth.
-
Plating: Spot the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualization of Key Pathways and Workflows
To better understand the experimental context and the compound's mechanism of action, the following diagrams are provided.
Sulfonamide Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. This pathway is a key target for this class of antimicrobials.
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a compound like this compound.
Caption: A generalized workflow for determining MIC and MBC of a test compound.
Conclusion
Ensuring the reproducibility of experiments with compounds like this compound requires adherence to standardized protocols and comparison with appropriate reference materials. While specific performance data for this compound is limited, the methodologies and comparative data for related sulfonamides presented in this guide offer a robust framework for researchers. By employing these standardized assays and understanding the underlying mechanism of action, scientists can generate reliable and comparable data, contributing to the broader understanding of the structure-activity relationships within the sulfonamide class of antimicrobials and aiding in the development of new therapeutic agents.
Safety Operating Guide
A Guide to the Safe Disposal of 4-[(Dimethylamino)sulfonyl]benzoic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-[(Dimethylamino)sulfonyl]benzoic acid, ensuring compliance with general safety standards and minimizing environmental impact.
While specific safety data for this compound is not extensively documented, its chemical structure as a derivative of both sulfonic acid and benzoic acid necessitates a cautious approach to its disposal.[1][2] Compounds within these classes can exhibit hazardous properties, including irritation and potential environmental toxicity.[1] Therefore, it is prudent to manage this compound as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure solid, solutions, and any contaminated materials (e.g., weighing paper, gloves, pipette tips), as hazardous waste.
-
Segregate this waste from other laboratory waste streams, such as non-hazardous materials, sharps, and biological waste, to prevent accidental reactions or contamination.[3]
2. Waste Collection and Containment:
-
Collect solid waste and contaminated disposables in a designated, durable, and sealable hazardous waste container.[3]
-
For liquid waste (e.g., solutions containing the compound), use a compatible, leak-proof container. Ensure the container material is resistant to the solvent used.
-
Never mix incompatible waste types in the same container.
3. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the waste (e.g., "Irritant," "Environmental Hazard")
-
The date when the waste was first added to the container.
-
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4]
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Follow institutional and local regulations regarding the maximum volume of hazardous waste that can be stored in a laboratory and the maximum accumulation time.[4]
5. Arranging for Professional Disposal:
-
Do not attempt to dispose of this compound down the drain or in regular trash.[5] Improper disposal can lead to environmental contamination.
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[6][7]
-
The preferred method of disposal for such chemical waste is typically high-temperature incineration in a facility equipped with appropriate emission controls.
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Method | Collection by a licensed hazardous waste disposal service | [6][7] |
| Container Type | Durable, sealable, and compatible with the waste | [3] |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazards, and date | [3] |
| On-site Treatment | Not recommended; avoid drain or trash disposal | [5] |
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific chemical hygiene plan and local regulations for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
